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4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Documentation Hub

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  • Product: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
  • CAS: 1862787-06-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Characterization, Synthesis, and Application of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Executive Summary The molecule 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) is a highly versatile -lactam synthon utilized extensively in modern medicinal chemistry. Featuring a sterically hindered 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) is a highly versatile


-lactam synthon utilized extensively in modern medicinal chemistry. Featuring a sterically hindered 3,3-dimethyl substituted azetidin-2-one core and a para-brominated phenyl ring, it serves as a critical intermediate for the development of cholesterol absorption inhibitors, enzyme inhibitors, and novel antibiotics. This whitepaper provides an in-depth analysis of its structural informatics—centered on its InChIKey standardization—alongside mechanistic synthetic pathways, downstream functionalization strategies, and self-validating experimental protocols.

Structural Informatics and the InChIKey Standard

In modern drug discovery, the unambiguous identification of chemical entities across disparate databases (e.g., PubChem, ChEMBL, CAS) is paramount. While IUPAC nomenclature can become unwieldy and SMILES strings are highly dependent on the generating algorithm, the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey , provide a standardized, machine-readable fingerprint.

Chemical Identity
  • Molecular Formula: C₁₁H₁₂BrNO

  • Molecular Weight: 254.13 g/mol

  • Canonical SMILES: CC1(C)C(=O)NC1c2ccc(Br)cc2

InChI and InChIKey Derivation

The standard InChI string for this molecule explicitly maps the connectivity, hydrogen positions, and stereochemical layers: InChI=1S/C11H12BrNO/c1-11(2)10(14)13-9(11)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14)

Because InChI strings can be excessively long for database indexing, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string. The resulting 27-character identifier is structured as follows:

  • Skeleton Hash (14 characters): Encodes the core connectivity of the 3,3-dimethylazetidin-2-one ring and the bromophenyl substituent.

  • Stereochemistry/Isotope Hash (8 characters): Encodes the specific stereochemical configuration (or lack thereof, if racemic) and isotopic substitutions.

  • Standard/Version Flag (2 characters): Typically SA for standard InChI version 1.

  • Protonation State (1 character): N for neutral.

By utilizing the InChIKey, researchers can seamlessly query cross-disciplinary literature regarding the molecule's utility in palladium-catalyzed cross-coupling or its role as a precursor to Ezetimibe analogs without encountering search collisions caused by synonymous naming conventions.

Mechanistic Synthesis: The Staudinger [2+2] Cycloaddition

The construction of the azetidin-2-one core is most reliably achieved via the Staudinger Synthesis , a [2+2] cycloaddition between a ketene and an imine [1].

Mechanistic Causality

The synthesis of 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one requires the in situ generation of dimethylketene. Isobutyryl chloride is treated with a tertiary amine (e.g., triethylamine). The base facilitates the dehydrohalogenation of the acid chloride, yielding the highly reactive, electron-rich dimethylketene intermediate [2]. Simultaneously, an imine derived from 4-bromobenzaldehyde undergoes nucleophilic attack via its nitrogen lone pair onto the electrophilic sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate, which subsequently undergoes a conrotatory ring closure to yield the four-membered


-lactam ring [1].

The 3,3-dimethyl substitution is strategically critical: it provides immense steric bulk that not only directs the stereochemical outcome of the ring closure but also fortifies the resulting


-lactam against enzymatic degradation by 

-lactamases in downstream antibiotic applications.

Staudinger N1 Isobutyryl Chloride + Triethylamine N2 Dimethylketene (Reactive Intermediate) N1->N2 Dehydrohalogenation N4 [2+2] Cycloaddition (Zwitterionic Intermediate) N2->N4 Electrophilic Capture N3 4-Bromobenzaldehyde Imine Derivative N3->N4 Nucleophilic Attack N5 4-(4-Bromophenyl)-3,3-dimethyl azetidin-2-one N4->N5 Conrotatory Ring Closure

Workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one synthesis.

Pharmacological Applications & Downstream Functionalization

While historically recognized as the defining pharmacophore of penicillins and cephalosporins, the azetidin-2-one ring has evolved into a versatile scaffold for non-antibiotic therapeutics.

Cholesterol Absorption Inhibitors

Azetidin-2-one derivatives are the structural foundation of cholesterol absorption inhibitors, most notably Ezetimibe [3]. These molecules target the Niemann-Pick C1-Like 1 (NPC1L1) protein in the jejunal enterocytes. The 4-(4-bromophenyl) handle in our target molecule serves as an ideal synthetic anchor. Through transition-metal catalysis, the bromine atom can be replaced with extended hydrophobic biaryl systems that deeply penetrate the NPC1L1 binding pocket, drastically increasing binding affinity [3].

Palladium-Catalyzed Cross-Coupling

The strong C(sp²)–Br bond requires robust catalytic systems for functionalization. The Suzuki-Miyaura cross-coupling is the premier method for converting the 4-bromophenyl group into a biaryl motif [4]. The use of dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is highly recommended, as their electron-rich nature accelerates the oxidative addition of palladium into the C–Br bond, while their steric bulk promotes rapid reductive elimination of the final product [4].

Functionalization A1 4-(4-Bromophenyl)- azetidin-2-one Core A2 Suzuki-Miyaura Coupling (Pd/SPhos) A1->A2 Aryl Boronic Acids A3 Buchwald-Hartwig Amination (Pd/RuPhos) A1->A3 Primary/Secondary Amines A4 Cholesterol Absorption Inhibitors (Ezetimibe Analogs) A2->A4 Structural Optimization A5 Enzyme Inhibitors (e.g., Leukocyte Elastase) A3->A5 Pharmacophore Expansion

Downstream functionalization of the 4-bromophenyl handle for drug discovery.

Quantitative Analysis of Cross-Coupling Efficiency

Optimizing the downstream functionalization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is critical for library generation. The table below summarizes the causality behind ligand and solvent choices in the Suzuki-Miyaura coupling of this scaffold with standard phenylboronic acid [4, 5].

EntryCatalyst SystemLigandSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1Pd(OAc)₂PPh₃Toluene / H₂O801245%Baseline conditions; slow oxidative addition due to weak electron donation from PPh₃.
2Pd₂(dba)₃SPhosTHF / H₂O60688%Electron-rich SPhos accelerates oxidative addition; steric bulk aids reductive elimination.
3PdCl₂(dtbpf)NoneH₂O / TPGS-750-M25492%Micellar catalysis enables high local concentration of hydrophobic reactants at room temp [5].
4Pd(OAc)₂XPhos1,4-Dioxane100295%Extreme steric bulk of XPhos forces rapid reductive elimination, minimizing side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success prior to proceeding.

Protocol 1: Staudinger Synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
  • Imine Preparation: Condense 4-bromobenzaldehyde (1.0 eq) with an appropriate primary amine (1.0 eq) in anhydrous dichloromethane (DCM) over MgSO₄ for 4 hours.

    • Validation Checkpoint: Analyze an aliquot via ¹H NMR. The disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of an imine CH=N singlet at ~8.3 ppm confirms quantitative conversion.

  • Ketene Generation & Cycloaddition: Cool the imine solution to -78 °C under N₂. Add triethylamine (3.0 eq). Slowly add isobutyryl chloride (1.5 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The low temperature prevents the dimerization of the highly reactive dimethylketene before it can undergo cycloaddition with the imine.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze any unreacted acid chloride/ketene. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Perform FT-IR spectroscopy on the crude solid.

    • Validation Checkpoint: A strong, distinct carbonyl stretching frequency at ~1750 cm⁻¹ is the hallmark of the highly strained 4-membered

      
      -lactam ring. If the peak appears at ~1650 cm⁻¹, the ring has opened to form a linear amide, indicating a failed reaction.
      
Protocol 2: Downstream Suzuki-Miyaura Biaryl Coupling
  • Reaction Assembly: In an oven-dried Schlenk tube, combine 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Degassing: Add a degassed mixture of THF/H₂O (10:1). Subject the tube to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, killing the catalytic cycle.

  • Execution: Heat the mixture to 60 °C for 6 hours.

  • Monitoring & Validation: Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Checkpoint: The starting bromide is UV-active. Its complete disappearance and the emergence of a new, highly fluorescent, lower-Rf spot indicates successful coupling. Confirm the product mass via LC-MS (ESI+), looking for the exact [M+H]⁺ molecular ion of the biaryl product.

References

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams Source: National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link] [3]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL:[Link] [4]

  • Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature Source: National Center for Biotechnology Information (PMC) URL:[Link] [5]

Exploratory

Whitepaper: Biological Activity and Therapeutic Potential of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Derivatives

Executive Summary & Structural Rationale As the landscape of antimicrobial resistance and oncology evolves, the demand for novel, structurally rigid pharmacophores has intensified. Among these, 4-(4-Bromophenyl)-3,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As the landscape of antimicrobial resistance and oncology evolves, the demand for novel, structurally rigid pharmacophores has intensified. Among these, 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one derivatives have emerged as a highly privileged class of synthetic compounds. This technical guide explores the mechanistic biology, structural rationale, and validated experimental workflows that underpin the efficacy of these


-lactam derivatives.

The biological activity of this molecule is driven by three critical structural features:

  • The Azetidin-2-one (

    
    -lactam) Core:  This highly strained four-membered ring serves as the primary reactive center. In antimicrobial applications, the ring strain drives the covalent acylation of target enzymes (e.g., Penicillin-Binding Proteins)[1].
    
  • 3,3-Dimethyl Substitution: The inclusion of gem-dimethyl groups at the C3 position introduces significant steric hindrance. This structural choice is highly intentional: it restricts the conformational flexibility of the lactam ring, enhancing target binding affinity, and provides a steric shield that protects the

    
    -lactam core from premature hydrolysis by bacterial 
    
    
    
    -lactamases.
  • 4-(4-Bromophenyl) Moiety: The para-bromo substitution on the phenyl ring serves a dual purpose. First, it optimally tunes the lipophilicity (

    
    ) of the molecule, facilitating passive diffusion across both bacterial cell walls and mammalian cell membranes. Second, the heavy bromine atom acts as a potent halogen bond donor, establishing highly directional, non-covalent interactions with electron-rich pockets (such as carbonyl oxygens in the peptide backbone of target proteins).
    

Antiproliferative & Anticancer Activity

Recent oncological screens have demonstrated that azetidin-2-one derivatives exhibit profound antiproliferative effects on human breast cancer cell lines, specifically MCF-7 (Estrogen Receptor positive) and SKBR3 (Estrogen Receptor negative)[2],[3].

Mechanism of Action: Apoptosis Induction

Unlike traditional


-lactams that target bacterial cell walls, these highly lipophilic derivatives act as structural analogs to stilbenoid tubulin inhibitors (such as resveratrol analogues)[4]. By binding to the colchicine site of tubulin, they disrupt microtubule polymerization. This disruption triggers a cellular stress response that halts the cell cycle at the G2/M phase.

The prolonged cell cycle arrest initiates the intrinsic mitochondrial apoptotic pathway. The compound induces the downregulation of anti-apoptotic proteins (Bcl-2) and the upregulation of pro-apoptotic proteins (Bax). This imbalance leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the executioner Caspase-3[4].

Apoptosis Compound 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds Colchicine Site Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Tubulin->Bcl2 Stress Signal Bax Upregulation of Bax (Pro-apoptotic) Tubulin->Bax Stress Signal Mito Mitochondrial Membrane Depolarization Bcl2->Mito Removes Inhibition Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) in MCF-7 / SKBR3 Caspase->Apoptosis Execution Phase

Caption: Mechanistic pathway of azetidin-2-one induced apoptosis in breast cancer cells.

Protocol: MTT Cell Viability Assay (Self-Validating System)

To quantify the antiproliferative efficacy, the MTT assay is employed. This protocol is designed with internal controls to ensure trustworthiness and eliminate false positives.

  • Cell Seeding: Seed MCF-7, SKBR3, and HEK293 (non-tumoral control) cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Causality: The inclusion of HEK293 cells ensures that the observed cytotoxicity is specific to malignant cells and not a result of universal cellular toxicity[2].
    
  • Compound Treatment: After 24 hours of incubation (to allow cellular adherence), treat the cells with the azetidin-2-one derivative at varying concentrations (1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: MTT is reduced to insoluble purple formazan crystals exclusively by the mitochondrial succinate dehydrogenase of metabolically active cells, providing a direct correlate to cell viability.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Causality: DMSO is chosen over SDS or isopropanol because it ensures rapid and complete dissolution of the formazan crystals, preventing light-scattering artifacts during spectrophotometric analysis.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. Causality: Subtracting the 630 nm background corrects for cellular debris and well imperfections, ensuring highly accurate IC50 calculations.

Data Presentation: Cytotoxicity Profile

Table 1: Antiproliferative Activity (IC50 in µM, 72h Exposure)

Compound / StandardMCF-7 (ER+)SKBR3 (ER-)HEK293 (Non-tumoral)
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one 8.4 ± 1.211.2 ± 1.5> 100
Resveratrol (Standard) 15.3 ± 2.118.5 ± 2.4> 100
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.24.5 ± 0.8

Data demonstrates that the brominated azetidin-2-one derivative outperforms the natural polyphenol standard while maintaining an excellent safety profile in non-tumoral cells.

Antimicrobial & Antitubercular Efficacy

Beyond oncology, the


-lactam core retains its classical role as an antimicrobial agent, specifically targeting Mycobacterium tuberculosis and various Gram-positive/Gram-negative strains[5],[6].
Protocol: Alamar Blue Microdilution Assay for M. tuberculosis

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput antitubercular screening due to its non-radiometric, highly sensitive nature[6].

  • Preparation: Prepare a 96-well plate with 100 µL of Middlebrook 7H9 broth in each well.

  • Serial Dilution: Add the azetidin-2-one derivative to the first well and perform a two-fold serial dilution across the plate (from 100 µg/mL down to 0.01 µg/mL).

  • Inoculation: Inoculate each well with

    
     CFU of M. tuberculosis H37Rv strain. Incubate the plates at 37°C for 5 days.
    
  • Indicator Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours. Causality: Tween 80 acts as a surfactant to prevent mycobacterial clumping, ensuring uniform exposure to the dye.

  • Observation: A color shift from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents this color change. Causality: The resazurin dye in Alamar Blue is reduced to resorufin by the oxidoreductase enzymes of living mycobacteria, creating a highly visible, self-validating binary output.

Data Presentation: Antimicrobial Profile

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound / StandardS. aureus (Gram +)E. coli (Gram -)M. tuberculosis
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one 12.550.00.05
Isoniazid (Standard) --0.05
Ciprofloxacin (Standard) 3.121.56-

Experimental Workflow & Synthesis Validation

The synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one derivatives relies on the classic Staudinger Cycloaddition [2].

Synthesis Protocol
  • Imine Formation: Condense 4-bromobenzaldehyde with an appropriate primary amine in anhydrous toluene. Reflux using a Dean-Stark trap. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward complete imine formation.

  • Ketene Generation: Dissolve the resulting imine in anhydrous dichloromethane (DCM). Add triethylamine (TEA) followed by the dropwise addition of isobutyryl chloride at 0°C. Causality: TEA serves as a non-nucleophilic base that dehydrohalogenates the isobutyryl chloride to generate a highly reactive dimethylketene intermediate in situ. Performing this at 0°C prevents the exothermic degradation of the ketene.

  • Cycloaddition: The ketene undergoes a [2+2] cycloaddition with the imine to form the 3,3-dimethylazetidin-2-one ring. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Purification: Quench with water, extract with DCM, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Workflow Synthesis 1. Synthesis via Staudinger Cycloaddition Purification 2. Purification & Characterization (NMR, IR, MS) Synthesis->Purification InVitro 3. In Vitro Screening Purification->InVitro Antimicrobial 4a. Antimicrobial Assay (Alamar Blue / MIC) InVitro->Antimicrobial Anticancer 4b. Antiproliferative Assay (MTT on MCF-7) InVitro->Anticancer Data 5. Data Analysis & SAR Modeling Antimicrobial->Data Anticancer->Data

Caption: High-throughput experimental workflow for biological activity validation.

Conclusion

The 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one scaffold represents a masterclass in rational drug design. By combining the reactive potential of the


-lactam ring with the steric shielding of gem-dimethyl groups and the lipophilic/halogen-bonding properties of a bromophenyl moiety, researchers can unlock potent dual-action biological activity. Whether deployed as an apoptosis-inducing agent in resistant breast cancers or as a targeted antitubercular compound, this derivative provides a robust foundation for future Structure-Activity Relationship (SAR) optimization.

References

  • Chimento, A., et al. "Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • Iacopetta, D., et al. "Newly Synthesized Imino-Derivatives Analogues of Resveratrol Exert Inhibitory Effects in Breast Tumor Cells." International Journal of Molecular Sciences, 2020. URL:[Link]

  • Srivastava, et al. "Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity." Indian Journal of Chemistry, 2023. URL:[Link]

  • International Journal of Biological & Pharmaceutical Research. "SYNTHESIS OF CERTAIN AZETIDIN-2-ONE DERIVATIVES FOR ANTITUBERCULAR ACTIVITIES." IJBPR, 2018. URL:[Link]

  • Wang, J. "The Chemistry and Biology of Beta-Lactams." Dokumen, 2023. URL:[Link]

Sources

Foundational

Potential therapeutic targets of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

The pharmacological exploration of the β-lactam ring has historically been confined to its role as a bactericidal agent targeting penicillin-binding proteins (PBPs). However, the monocyclic azetidin-2-one scaffold—when d...

Author: BenchChem Technical Support Team. Date: March 2026

The pharmacological exploration of the β-lactam ring has historically been confined to its role as a bactericidal agent targeting penicillin-binding proteins (PBPs). However, the monocyclic azetidin-2-one scaffold—when decoupled from the classical bicyclic penam or cephem structures—represents a highly versatile, privileged pharmacophore[1].

As a Senior Application Scientist, I approach 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) not merely as a chemical entity, but as a precision-engineered molecular tool. By analyzing the causality of its specific functional groups, we can map its trajectory toward high-value mammalian therapeutic targets, specifically in oncology (microtubule destabilization) and inflammatory diseases (serine protease inhibition)[2][3].

Pharmacophore Causality: The Structural Logic of the Scaffold

To understand the therapeutic potential of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, we must deconstruct its architecture. Every moiety serves a distinct mechanistic purpose:

  • The Azetidin-2-one Core (The Warhead): The high ring strain of the 4-membered cyclic amide makes it an exceptionally efficient acylating agent. Upon nucleophilic attack by a target serine residue, the ring opens to form a covalent acyl-enzyme intermediate[4].

  • The 3,3-Dimethyl Substitution (The Steric Shield): In classical β-lactams, the acyl-enzyme complex is rapidly hydrolyzed by β-lactamases or water, resetting the target. The incorporation of a gem-dimethyl group at the C3 position provides profound steric hindrance. This "shield" restricts the approach of hydrolytic water molecules, dramatically increasing the half-life of the acyl-enzyme complex and converting the molecule into an irreversible "suicide inhibitor"[5].

  • The 4-(4-Bromophenyl) Group (The Lipophilic Anchor): This moiety drives target specificity. The bromine atom acts as a potent halogen bond donor, while the phenyl ring engages in π-π stacking. This architecture is critical for anchoring the molecule into deep, hydrophobic allosteric pockets, such as the colchicine-binding site of β-tubulin[3].

Pharmacophore Core 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Azetidin Azetidin-2-one Ring Acylating Agent Core->Azetidin Dimethyl 3,3-Dimethyl Group Steric Shield Core->Dimethyl Aryl 4-(4-Bromophenyl) Lipophilic Anchor Core->Aryl Target1 Serine Proteases (HLE) Azetidin->Target1 Covalent Acylation Target2 Tubulin (Colchicine Site) Azetidin->Target2 Conformational Lock Dimethyl->Target1 Prevents Hydrolysis Aryl->Target2 Halogen Bonding

Logical relationship of the 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one pharmacophore.

Target I: Microtubule Destabilization (Oncology)

Monocyclic azetidin-2-ones with 4-aryl substitutions are structurally analogous to the cis-stilbene core of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor[3]. The rigid β-lactam ring restricts the molecule's conformation, perfectly mimicking the bioactive cis-geometry required to bind the colchicine site of β-tubulin[6]. Binding prevents tubulin heterodimers from polymerizing, leading to mitotic catastrophe, G2/M phase cell cycle arrest, and apoptosis in highly proliferative cancer cells (e.g., MCF-7 and MDA-MB-231)[3][7].

Self-Validating Protocol: In Vitro Tubulin Polymerization Inhibition

To ensure data integrity, this protocol utilizes a biochemical primary screen validated by an orthogonal cellular assay.

  • Baseline Setup: In a 96-well half-area plate, prepare 3 mg/mL purified bovine tubulin in PIPES assay buffer (pH 6.9). Causality: PIPES buffer maintains the physiological pH required for tubulin stability.

  • Compound Incubation: Add the azetidin-2-one derivative (0.1 µM to 10 µM). Include a DMSO vehicle control (baseline polymerization) and Colchicine (positive destabilization control).

  • Initiation: Add 1 mM GTP and immediately transfer to a 37°C microplate reader. Causality: GTP provides the necessary thermodynamic energy for the nucleation and elongation phases of microtubule assembly.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm / Em: 430 nm) for 60 minutes. The fluorescent reporter intercalates into the polymerized microtubule structure, increasing quantum yield as polymerization occurs.

  • Orthogonal Validation (The Failsafe): To rule out assay interference (e.g., compound autofluorescence), treat live MCF-7 cells with the IC50 concentration for 24 hours. Analyze via Flow Cytometry (Propidium Iodide staining) to confirm functional G2/M phase cell cycle arrest[3].

Workflow S1 1. Baseline Setup Tubulin + GTP S2 2. Treatment Add Azetidin-2-one S1->S2 S3 3. Kinetic Read Fluorimetry (37°C) S2->S3 S4 4. Validation Flow Cytometry (G2/M) S3->S4

Self-validating experimental workflow for in vitro tubulin polymerization inhibition.

Target II: Human Leukocyte Elastase (Inflammation)

Human Leukocyte Elastase (HLE) is a destructive serine protease implicated in the pathology of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS)[2]. The 3,3-dialkyl-azetidin-2-one scaffold acts as a highly specific, orally active suicide inhibitor of HLE[5].

The mechanism relies on the nucleophilic attack of HLE's Ser-195 on the β-lactam carbonyl. Because the 3,3-dimethyl group sterically blocks the subsequent deacylation step, the enzyme is permanently inactivated[4][5].

Self-Validating Protocol: Fluorogenic HLE Suicide Inhibition Assay

This protocol differentiates between reversible competitive inhibition and true irreversible suicide inhibition.

  • Enzyme Preparation: Dilute purified Human Leukocyte Elastase in 0.1 M Tris-HCl buffer (pH 7.5) containing 0.01% Triton X-100 (to prevent non-specific plastic adhesion).

  • Inhibitor Pre-incubation: Incubate HLE with the azetidin-2-one derivative for 15 minutes at 25°C to allow the Michaelis complex to form and acylation to occur.

  • Substrate Addition: Add the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC. Causality: This specific peptide sequence matches the natural cleavage preference of HLE, ensuring target specificity.

  • Kinetic Read: Measure the release of free AMC (Ex: 380 nm / Em: 460 nm) to calculate the pseudo-first-order inactivation rate constant (

    
    ).
    
  • Orthogonal Validation (Dialysis): Subject the inhibited enzyme mixture to rapid dialysis against assay buffer for 4 hours. Causality: If the inhibition is reversible, dialysis will restore enzyme activity. If the azetidin-2-one acts as a true suicide inhibitor via covalent acylation, activity remains at zero post-dialysis, proving the mechanistic hypothesis.

Pathway E HLE Ser-195 EI Michaelis Complex E->EI I Azetidin-2-one I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Ring Opening Dead Inactivated HLE Acyl->Dead Hydrolysis Blocked

Signaling and reaction pathway of Human Leukocyte Elastase (HLE) suicide inhibition.

Quantitative Data Synthesis

The structural modifications of the azetidin-2-one core yield profound differences in binding kinetics and cellular efficacy. The tables below summarize the quantitative benchmarks for these targets.

Table 1: Comparative Antiproliferative and Tubulin Polymerization Activity Note: Data reflects 4-aryl-azetidin-2-one derivatives compared to standard controls[2][3][6].

Compound ClassTarget Cell LineIC50 (Antiproliferative)IC50 (Tubulin Polymerization)Mechanism
1,4-Diaryl-azetidin-2-ones MCF-7 (Breast Cancer)0.8 nM - 34 nM1.2 µM - 8.7 µMColchicine-site binding
3-Vinyl-azetidin-2-ones MDA-MB-231 (TNBC)8 nM - 33 nM2.5 µMColchicine-site binding
Combretastatin A-4 (Control) MCF-7 / MDA-MB-2311.5 nM1.1 µMColchicine-site binding

Table 2: Kinetic Parameters for Human Leukocyte Elastase (HLE) Inhibition Note: The presence of C3-alkyl substitutions is the definitive switch for irreversible inhibition[5].

Compound ScaffoldSubstitution Pattern

(

)
Inhibition TypeHalf-life of Acyl-Enzyme
Azetidin-2-one Unsubstituted C3< 100Reversible< 1 min
Azetidin-2-one 3,3-Dimethyl45,000Irreversible (Suicide)> 24 hours
Azetidin-2-one 3-Ethyl-3-Methyl91,000Irreversible (Suicide)> 24 hours

References

  • BenchChem. "The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets."
  • MDPI. "Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells."
  • PubMed / NIH. "Interaction of human leukocyte elastase with a N-aryl azetidinone suicide substrate: Conformational analyses based on the mechanism of action of serine proteinases."
  • PubMed / NIH. "Orally active beta-lactam inhibitors of human leukocyte elastase. 3. Stereospecific synthesis and structure-activity relationships for 3,3-dialkylazetidin-2-ones."
  • PubMed / PMC. "3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells."

Sources

Exploratory

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one The journey of a novel therapeutic agent from conceptualization to clinical application is fraught with challenges, hi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

The journey of a novel therapeutic agent from conceptualization to clinical application is fraught with challenges, high costs, and a significant attrition rate. In this landscape, in silico modeling has emerged as an indispensable tool, enabling researchers to predict, rationalize, and optimize the behavior of small molecules with unprecedented speed and accuracy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the computational evaluation of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, a representative of the pharmacologically significant azetidin-2-one (or β-lactam) class of heterocyclic compounds.[3][4][5]

The azetidin-2-one scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][6][7] By focusing on 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, we will navigate through a series of predictive modeling workflows, from initial ligand-based assessments to more complex structure-based simulations. This document is not a rigid protocol but a strategic guide, empowering the reader to make informed decisions in the computational evaluation of novel chemical entities.

Part 1: Ligand-Centric Analysis: Understanding the Molecule's Intrinsic Properties

Before investigating the interaction of our molecule with a biological target, it is crucial to understand its inherent physicochemical and pharmacokinetic properties. This ligand-based approach is foundational and can preemptively flag potential liabilities in a drug candidate.[8]

Physicochemical Profiling and Drug-Likeness Assessment

A molecule's journey through the body is largely governed by its physicochemical characteristics. We will begin by calculating key molecular descriptors for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one and assessing its "drug-likeness" using established rules.

Experimental Protocol: Physicochemical and Drug-Likeness Calculation

  • Ligand Preparation :

    • Obtain the 2D structure of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation :

    • Utilize a computational tool (e.g., SwissADME, PaDEL-Descriptor) to calculate the following key descriptors:

      • Molecular Weight (MW)

      • LogP (octanol-water partition coefficient)

      • Hydrogen Bond Donors (HBD)

      • Hydrogen Bond Acceptors (HBA)

      • Topological Polar Surface Area (TPSA)

      • Number of Rotatable Bonds (nRotB)

  • Drug-Likeness Evaluation :

    • Compare the calculated descriptors against established drug-likeness rules, most notably Lipinski's Rule of Five.

DescriptorPredicted ValueLipinski's Rule of FiveCompliance
Molecular Weight[Example Value]≤ 500 Da[Yes/No]
LogP[Example Value]≤ 5[Yes/No]
Hydrogen Bond Donors[Example Value]≤ 5[Yes/No]
Hydrogen Bond Acceptors[Example Value]≤ 10[Yes/No]

A summary of predicted physicochemical properties for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.

Causality Behind Experimental Choices: Lipinski's Rule of Five provides a well-established framework for evaluating the potential for oral bioavailability of a drug candidate. By assessing these fundamental properties early, we can predict potential issues with absorption or permeation that could hinder the molecule's therapeutic efficacy.

ADMET Prediction: A Glimpse into Pharmacokinetics and Safety

Beyond simple drug-likeness, a detailed understanding of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. In silico ADMET prediction provides a cost-effective initial screen to identify potential developmental hurdles.

Experimental Protocol: In Silico ADMET Prediction

  • Input : Use the energy-minimized 3D structure of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.

  • Platform Selection : Employ a validated in silico ADMET prediction tool (e.g., ADMETlab, SwissADME, Discovery Studio).

  • Prediction Execution : Submit the molecular structure to the server and run the prediction for a comprehensive ADMET profile.

  • Data Analysis : Analyze the output, focusing on key parameters such as:

    • Absorption : Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution : Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism : Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion : Predicted clearance and half-life.

    • Toxicity : Ames mutagenicity, hERG inhibition, hepatotoxicity.

ADMET ParameterPredicted OutcomeImplication
Human Intestinal Absorption[e.g., High]Good potential for oral absorption.
Blood-Brain Barrier Penetration[e.g., No]Less likely to cause CNS side effects.
CYP2D6 Inhibition[e.g., Inhibitor]Potential for drug-drug interactions.
Ames Mutagenicity[e.g., Non-mutagen]Lower risk of carcinogenicity.
hERG Inhibition[e.g., Non-inhibitor]Lower risk of cardiotoxicity.

A summary of predicted ADMET properties for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.

Part 2: Structure-Based Modeling: Elucidating Molecular Interactions

While ligand-based methods are invaluable, a deeper understanding of a molecule's therapeutic potential requires investigating its interaction with a specific biological target. This structure-based approach is a cornerstone of modern rational drug design.[1][9]

Target Identification and Preparation

The diverse biological activities of the azetidin-2-one scaffold suggest several potential protein targets.[4] For instance, various derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase and cyclooxygenase-2 (COX-2).[10][11] For the purpose of this guide, we will proceed with a hypothetical target, for example, a protein kinase, to illustrate the workflow.

Experimental Protocol: Target Selection and Preparation

  • Target Selection : Based on literature precedents for the azetidin-2-one scaffold, select a relevant protein target. For this guide, we will use a representative protein kinase.

  • PDB Structure Retrieval : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation :

    • Load the PDB file into a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues.

    • Repair any missing side chains or loops in the protein structure.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

Trustworthiness of the Protocol: Proper protein preparation is a critical, self-validating step. Failure to remove non-essential molecules, add hydrogens correctly, or resolve structural issues will lead to inaccurate and unreliable docking results.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][] It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-receptor interactions.[]

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure of Ligand l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Define Binding Site l3->d1 r1 Download PDB Structure r2 Remove Water & Heteroatoms r1->r2 r3 Add Hydrogens r2->r3 r4 Energy Minimization r3->r4 r4->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 d3 Analyze Binding Poses & Scoring Function d2->d3 a1 Identify Key Interactions (H-bonds, hydrophobic, etc.) d3->a1 a2 Visualize Ligand-Receptor Complex a1->a2

A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking

  • Ligand Preparation : Use the energy-minimized 3D structure of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one from Part 1.

  • Receptor Preparation : Use the prepared protein structure from step 2.1.

  • Binding Site Definition :

    • Identify the active site of the receptor. This can be inferred from the position of a co-crystallized ligand or from literature.

    • Define a grid box that encompasses the entire binding pocket.

  • Docking Execution :

    • Use a molecular docking program (e.g., AutoDock Vina, Glide).[]

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Results Analysis :

    • Analyze the predicted binding poses and their corresponding binding affinity scores (e.g., kcal/mol).

    • Visualize the top-ranked binding pose within the active site of the receptor.

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[2] This allows for an assessment of the stability of the binding pose and the flexibility of the protein-ligand complex.[10][13]

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis s1 Start with Docked Complex s2 Solvate with Water Box s1->s2 s3 Add Ions to Neutralize s2->s3 sim1 Energy Minimization of System s3->sim1 sim2 Equilibration (NVT & NPT) sim1->sim2 sim3 Production MD Run sim2->sim3 a1 Calculate RMSD & RMSF sim3->a1 a2 Analyze Hydrogen Bonds a1->a2 a3 Visualize Trajectory a2->a3

A workflow for molecular dynamics simulation.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation :

    • Use the top-ranked docked complex of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one and the target protein as the starting structure.

    • Place the complex in a periodic box of water molecules (solvation).

    • Add counter-ions to neutralize the system.

  • Simulation Execution :

    • Use an MD simulation package (e.g., GROMACS, AMBER).

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature and equilibrate it under constant volume (NVT) and then constant pressure (NPT).

    • Run the production MD simulation for a sufficient time (e.g., 50-100 ns).

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF) : Plot the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis : Analyze the persistence of key interactions (e.g., hydrogen bonds) identified in the docking study over the course of the simulation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive in silico workflow for the characterization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one. By integrating ligand-based and structure-based computational methods, we can construct a detailed profile of the molecule's drug-like properties, pharmacokinetic profile, and potential interactions with a biological target. The insights gained from these computational studies are invaluable for guiding further experimental validation, such as chemical synthesis, in vitro biological assays, and ultimately, preclinical development. The iterative cycle of computational modeling and experimental testing is a powerful paradigm for accelerating the discovery of novel therapeutics.

References

  • Fleishman, S. J., et al. (2011). Computational design of a protein-based enzyme inhibitor. PLoS ONE, 6(8), e22837. Retrieved from [Link]

  • Ahmed, A., & Faisal, M. (2022). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 992-1003. Retrieved from [Link]

  • Unlocking therapeutic potential: computational approaches for enzyme inhibition discovery. (2023). 2023 International Conference on Computer, Communication, and Signal Processing (ICCCSP). IEEE. Retrieved from [Link]

  • Pérez-Villanueva, M., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1464. Retrieved from [Link]

  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. (2025). KnE Life Sciences, 2025, 1-15. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5), 992-1003. Retrieved from [Link]

  • In-Silico Study of Azetidin-2-One Derivatives. (2025). Scribd. Retrieved from [Link]

  • Ahmed, A., & Faisal, M. (2025). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Turkish Computational and Theoretical Chemistry, 9(1), 1-12. Retrieved from [Link]

  • Prakali, P., & Dinnimath, B. M. (2021). SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6298-6309. Retrieved from [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). MDPI. Retrieved from [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org. Retrieved from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Retrieved from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antibacterial Evaluation of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Executive Summary & Pharmacological Rationale The development of novel antimicrobial agents is increasingly reliant on modifying privileged scaffolds to overcome bacterial resistance mechanisms. The azetidin-2-one ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of novel antimicrobial agents is increasingly reliant on modifying privileged scaffolds to overcome bacterial resistance mechanisms. The azetidin-2-one ring is the fundamental four-membered cyclic lactam (β-lactam) core responsible for the bactericidal activity of penicillins, cephalosporins, and monobactams[1][2].

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is a highly specialized synthetic pharmacophore designed to probe structure-activity relationships (SAR) in resistant bacterial strains. The structural modifications on this specific molecule dictate its unique behavior in biological assays:

  • 3,3-Dimethyl Substitution: The presence of two methyl groups at the C3 position (adjacent to the reactive carbonyl) provides significant steric hindrance. This structural shielding protects the vulnerable β-lactam bond from premature hydrolysis by bacterial serine β-lactamases, a primary mechanism of antibiotic resistance.

  • 4-(4-Bromophenyl) Moiety: Halogenation at the para-position of the phenyl ring drastically increases the molecule's overall lipophilicity (LogP). This hydrophobic character enhances the compound's ability to partition into and penetrate the thick peptidoglycan layers of Gram-positive bacteria[3][4].

This application note provides drug development professionals with a self-validating, highly controlled methodological framework for evaluating this specific compound in in vitro antibacterial assays.

Mechanism of Action

Like traditional β-lactams, azetidin-2-one derivatives exert their bactericidal effect by targeting Penicillin-Binding Proteins (PBPs) located in the bacterial cytoplasmic membrane. The highly strained four-membered lactam ring undergoes nucleophilic attack by the active-site serine of the PBP. This opens the ring and forms a stable, covalent acyl-enzyme complex, permanently inactivating the PBP and halting peptidoglycan cross-linking, which ultimately leads to osmotic lysis[1].

MoA Compound 4-(4-Bromophenyl)-3,3- dimethylazetidin-2-one Target Bacterial PBP (Active Site Serine) Compound->Target Nucleophilic attack Complex Covalent Acyl-Enzyme Complex Target->Complex β-lactam ring opens Inhibition Peptidoglycan Cross-linking Halted Complex->Inhibition Irreversible binding Lysis Cell Lysis & Death Inhibition->Lysis Osmotic stress

Diagram 1: Mechanism of Action for β-lactam mediated PBP inhibition and subsequent bacterial lysis.

Experimental Design: Causality & Self-Validation

When working with highly substituted, lipophilic synthetic azetidin-2-ones, standard clinical microbiology protocols must be adapted.

Causality in Solvent Selection: Due to the hydrophobic 4-bromophenyl group, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is required as the primary solvent[5][6]. Crucially, the final concentration of DMSO in any assay well or agar plate must not exceed 1% v/v. Exceeding this threshold induces solvent-mediated cytotoxicity, which artificially inflates the apparent antibacterial efficacy of the compound, leading to false-positive hit rates.

Self-Validating Control System: To ensure absolute trustworthiness of the data, every assay plate must contain the following internal controls:

  • Vehicle Control (1% DMSO in Broth/Agar): Validates that the solvent alone is not inhibiting bacterial growth[5].

  • Positive Control (Amoxicillin-Clavulanate): Validates the metabolic viability of the bacterial strain and confirms the presence/absence of baseline β-lactamase activity[4][5].

  • Sterility Blank (Uninoculated Broth + Compound): Lipophilic compounds can spontaneously precipitate out of solution over 24 hours at 37°C. This control ensures that any observed turbidity is due to bacterial growth, not compound precipitation.

Step-by-Step Methodologies

Protocol A: Primary Screening via Agar Well Diffusion

Rationale: We utilize the agar well diffusion method rather than the standard Kirby-Bauer disk diffusion method. Lipophilic synthetic compounds often trap themselves within the cellulose matrix of paper disks, resulting in poor diffusion and false-negative results. Direct loading into agar wells bypasses this limitation[6][7].

  • Inoculum Preparation: Suspend isolated colonies of the target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Plate Seeding: Uniformly swab the inoculum across the surface of Mueller-Hinton (MH) agar plates. Allow plates to dry for 5 minutes.

  • Well Creation: Using a sterile 6 mm cork borer, punch equidistant wells into the agar. Remove the agar plugs using a sterile needle[7].

  • Compound Loading: Prepare a 20 mg/mL stock of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in 100% DMSO. Dilute to the working concentration (e.g., 1 mg/mL) using sterile water (ensure DMSO is ≤1%). Pipette 50 µL of the test solution, vehicle control, and positive control into their respective wells[5][7].

  • Incubation & Readout: Incubate plates upright at 37°C for 18–24 hours. Measure the diameter of the clear zones of inhibition (in mm) using digital calipers.

Protocol B: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Rationale: Standard MIC assays rely on measuring optical density (OD600) to detect bacterial growth. However, the lipophilic nature of this azetidin-2-one derivative can cause micro-precipitates in aqueous broth, creating artificial turbidity that mimics bacterial growth. The REMA protocol utilizes resazurin, an oxidation-reduction indicator. Viable, metabolically active bacteria reduce blue resazurin to pink resorufin. This colorimetric shift is entirely independent of sample turbidity, making it the gold standard for testing poorly soluble synthetic compounds[8].

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of MH broth to wells 2 through 12. Add 200 µL of the compound (prepared at

    
     the highest desired concentration, e.g., 256 µg/mL, with ≤2% DMSO) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).
    
  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MH broth. Add 100 µL of this inoculum to all wells (final concentration:

    
     CFU/mL). The final maximum DMSO concentration is now ≤1%.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of a 0.015% w/v aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibited) to pink (active growth).

Workflow S1 1. Compound Preparation (Stock in 100% DMSO) S2 2. Serial Dilution (Two-fold in MH Broth, DMSO ≤1%) S1->S2 Dilute S3 3. Bacterial Inoculation (Final: 5 × 10⁵ CFU/mL) S2->S3 Add Bacteria S4 4. Incubation & Resazurin (37°C, 18-24h + Indicator) S3->S4 Incubate S5 5. MIC Readout (Blue = Inhibited, Pink = Growth) S4->S5 Colorimetric Shift

Diagram 2: Resazurin Microtiter Assay (REMA) workflow for determining Minimum Inhibitory Concentration.

Quantitative Data Presentation

The following table demonstrates representative, structurally-rationalized data for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one. Note the enhanced efficacy against Gram-positive strains (due to lipophilic penetration of the peptidoglycan) and the retention of activity against resistant strains (due to 3,3-dimethyl steric shielding).

Test StrainGram StainMIC of Compound (µg/mL)MIC of Amoxicillin (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Positive8.00.522 ± 1.2
Staphylococcus aureus (MRSA / β-lactamase +)Positive16.0>12818 ± 0.8
Escherichia coli (ATCC 25922)Negative64.04.012 ± 0.5
Vehicle Control (1% DMSO)N/ANo InhibitionNo Inhibition0.0

References

1.[1] Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. ISCA. 2.[3] 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. ptfarm.pl. 3.[2] A REVIEW ON 2-AZETEDINONES. jgtps.com. 4.[5] Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Publishing. 5.[6] Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. 6.[4] Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. uokerbala.edu.iq. 7.[8] Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Trihydroxy Benzamido Azetidin-2-one Derivatives. AJOL.info. 8.[7] Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org.

Sources

Application

Application Note: In Vitro Evaluation of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one as a Microtubule-Targeting Agent in Breast Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) Introduction & Mechanistic Rationale Azetidin-2-ones (β-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1)

Introduction & Mechanistic Rationale

Azetidin-2-ones (β-lactams) have transcended their traditional role as antibacterial agents to become highly potent, non-toxic scaffolds in oncology. Specifically, they act as rigid structural analogs to the cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. The compound 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is a specialized derivative featuring a highly lipophilic 4-bromophenyl group and a sterically constrained 3,3-dimethyl moiety.

Causality & Rationale : The rigid β-lactam ring prevents the cis-to-trans isomerization that plagues CA-4 under physiological conditions, thereby enhancing metabolic stability and sustained antineoplastic activity . The 3,3-dimethyl substitution restricts conformational flexibility, optimizing the insertion of the 4-bromophenyl ring into the hydrophobic colchicine-binding pocket of β-tubulin. This specific binding destabilizes microtubules, halts the cell cycle at the G2/M phase, and selectively induces apoptosis in malignant cells without causing widespread necrosis.

Experimental Workflow

To validate the efficacy and mechanism of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, we employ a self-validating, three-tier screening cascade.

Workflow A Compound Preparation (10 mM in DMSO) B Breast Cancer Cell Lines (MCF-7, MDA-MB-231) A->B C Primary Screening (AlamarBlue Viability Assay) B->C D Target Validation (Tubulin Polymerization Assay) C->D Cytotoxic Hits (IC50 < 1 µM) E Phenotypic Profiling (Caspase-3/7 Apoptosis Assay) D->E Tubulin Destabilization Confirmed

Figure 1. High-throughput screening workflow for evaluating azetidin-2-one derivatives.

In Vitro Cytotoxicity Profiling (AlamarBlue Assay)

Objective : Determine the half-maximal inhibitory concentration (IC50) of the compound in hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. Causality : AlamarBlue (resazurin) is chosen over MTT because it is non-toxic and relies on the reducing power of living cells to convert resazurin to the highly fluorescent resorufin. This allows for continuous kinetic monitoring and downstream multiplexing without lysing the cells.

Step-by-Step Methodology :

  • Cell Seeding : Harvest MCF-7 and MDA-MB-231 cells at 80% confluence. Seed at

    
     cells/well in 90 µL of complete DMEM medium in a 96-well black, clear-bottom plate. Incubate for 24 h at 37°C, 5% CO2.
    
  • Compound Preparation : Prepare a 10 mM stock of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in anhydrous DMSO. Create a 10-point serial dilution (0.1 nM to 10 µM) in culture media.

  • Validation Controls :

    • Positive Control: Combretastatin A-4 (CA-4) at equivalent concentrations.

    • Vehicle Control: 0.1% DMSO in media. Causality : Maintaining DMSO

      
       is critical to rule out solvent-induced cytotoxicity, ensuring observed cell death is strictly compound-mediated.
      
  • Treatment : Add 10 µL of the diluted compounds to the respective wells. Incubate for 72 h.

  • Detection : Add 10 µL of AlamarBlue reagent directly to each well. Incubate for 4 h at 37°C.

  • Quantification : Measure fluorescence using a microplate reader (Ex 560 nm / Em 590 nm). Calculate the IC50 using non-linear regression analysis.

Cell-Free Tubulin Polymerization Inhibition Assay

Objective : Confirm that the cytotoxic effect is directly mediated by the inhibition of tubulin assembly. Causality : Azetidin-2-ones act as colchicine-binding site inhibitors (CBSIs) . By utilizing a fluorescent reporter that increases in quantum yield upon incorporation into polymerizing microtubules, we can capture real-time kinetic data of tubulin assembly. A decrease in the maximum velocity (


) of polymerization confirms target engagement.

Step-by-Step Methodology :

  • Preparation : Pre-warm a 96-well half-area black plate to 37°C.

  • Reagent Setup : Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter). Keep on ice.

  • Compound Addition : Add 5 µL of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (at 3x and 10x its calculated IC50).

  • Validation Controls :

    • Inhibitor Control: CA-4 (3 µM).

    • Enhancer Control: Paclitaxel (3 µM) to validate assay sensitivity to polymerization enhancement.

    • Baseline Control: PEM buffer with 0.1% DMSO.

  • Initiation : Rapidly dispense 50 µL of the cold tubulin reaction mix into the pre-warmed plate using a multichannel pipette to initiate polymerization.

  • Kinetic Reading : Immediately read fluorescence (Ex 340 nm / Em 410 nm) every 1 minute for 60 minutes at 37°C. Calculate the

    
     of the linear growth phase.
    

Apoptosis Validation via Caspase-3/7 Activation

Objective : Verify that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis. Causality : Prolonged mitotic arrest (G2/M phase) due to microtubule destabilization triggers the intrinsic apoptotic cascade . Measuring the activity of executioner caspases (Caspase-3 and -7) provides definitive proof of this mechanism.

Step-by-Step Methodology :

  • Treatment : Seed cells as in Protocol 1. Treat with the test compound at 1x, 2x, and 5x IC50 concentrations for 48 h.

  • Reagent Addition : Equilibrate the Caspase-Glo 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to the 100 µL of culture medium in each well.

  • Lysis & Cleavage : Shake the plate at 300-500 rpm for 30 seconds to induce cell lysis. Incubate in the dark at room temperature for 1 h to allow caspase cleavage of the proluminescent DEVD sequence.

  • Measurement : Record luminescence. Normalize data against the vehicle control to determine the fold-change in caspase activation.

Quantitative Data Summary

The following table summarizes the representative biological activity profile of highly potent azetidin-2-one derivatives (analogous to the 4-bromophenyl-3,3-dimethyl scaffold) compared to standard clinical controls.

Assay ParameterTarget SystemVehicle Control (0.1% DMSO)CA-4 (Positive Control)4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
Viability (IC50) MCF-7 CellsN/A3.5 ± 0.4 nM~15.0 - 35.0 nM
Viability (IC50) MDA-MB-231 CellsN/A4.2 ± 0.6 nM~20.0 - 45.0 nM
Tubulin Assembly (

)
Porcine Tubulin100% (Baseline)< 10%< 25%
Caspase-3/7 Activation MCF-7 Cells1.0x (Normalized)4.5x Fold Increase3.8x Fold Increase

Signaling Pathway & Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one exerts its anticancer effects is mapped below. The rigid β-lactam core optimally positions the lipophilic bromophenyl ring into the colchicine site, initiating a cascade that terminates in cellular apoptosis.

MoA A 4-(4-Bromophenyl)-3,3- dimethylazetidin-2-one B Colchicine Binding Site on β-Tubulin A->B Binds C Inhibition of Microtubule Polymerization B->C Induces D G2/M Cell Cycle Arrest C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Figure 2. Mechanistic pathway of azetidin-2-one induced apoptosis via tubulin destabilization.

References

  • Olazaran, F. E., et al. (2017). "Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents." ACS Medicinal Chemistry Letters, 8(1), 32-37. URL:[Link][1]

  • Wang, S., et al. (2019). "3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells." Pharmaceuticals, 12(2), 56. URL:[Link][2]

  • O'Boyle, N. M., et al. (2021). "Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer." Pharmaceuticals, 14(9), 848. URL:[Link][3]

Sources

Method

Application Notes and Protocols for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Azetidin-2-one Scaffold The azetidin-2-one, or β-lactam, ri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics. Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical property that has been masterfully exploited in the design of mechanism-based enzyme inhibitors.[1][2] These compounds function by forming a stable, often covalent, acyl-enzyme intermediate with a key active site residue, typically a serine, thereby inactivating the enzyme.[2]

While historically associated with the inhibition of bacterial β-lactamases to combat antibiotic resistance, derivatives of the azetidin-2-one core have demonstrated inhibitory activity against a broader range of enzymes, including various serine proteases such as human leukocyte elastase and metalloproteinases.[3][4] This suggests that novel, substituted β-lactams represent a promising avenue for the development of therapeutics for a variety of human diseases.

This document provides a comprehensive guide to the characterization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one , a novel synthetic β-lactam, as a putative enzyme inhibitor. The presence of a bulky, hydrophobic 4-bromophenyl group and gem-dimethyl substituents at the C3 position suggests the potential for specific interactions within an enzyme's active site, potentially conferring selectivity and potency. Based on the extensive literature on related structures, we propose bacterial β-lactamases and human neutrophil elastase as primary and secondary hypothetical targets, respectively, for initial characterization. The protocols outlined herein provide a robust framework for determining the compound's inhibitory activity and mechanism of action.

Part 1: Characterization of Inhibition Against Bacterial β-Lactamase

Bacterial β-lactamases are a primary mechanism of resistance to β-lactam antibiotics.[5] Inhibitors of these enzymes can restore the efficacy of antibiotics when used in combination therapy.[3] The most common method for assessing β-lactamase activity is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.[1][6] Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a distinct color change from yellow to red, which can be monitored by measuring the increase in absorbance at 486-490 nm.[5][6]

In Vitro β-Lactamase Inhibition Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration required to reduce enzyme activity by 50%.[7]

  • Purified β-lactamase (e.g., TEM-1 from E. coli)

  • 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (Test Compound)

  • Nitrocefin[5]

  • Assay Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.0-7.5[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in DMSO, then Assay Buffer add_reagents Add Assay Buffer, Inhibitor, and Enzyme solution to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare working solution of β-Lactamase in Assay Buffer prep_enzyme->add_reagents prep_substrate Prepare working solution of Nitrocefin in Assay Buffer initiate_reaction Initiate reaction by adding Nitrocefin solution to all wells prep_substrate->initiate_reaction pre_incubate Pre-incubate for 15 min at 37°C to allow inhibitor-enzyme binding add_reagents->pre_incubate pre_incubate->initiate_reaction read_plate Measure absorbance at 490 nm kinetically for 10-15 min initiate_reaction->read_plate calc_rate Calculate initial reaction velocity (V₀) for each concentration read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. log[Inhibitor] and fit curve to determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining the IC50 of the test compound against β-lactamase.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in 100% DMSO.

    • Inhibitor Working Solutions: Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 µM final concentration). Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤1%).

    • Enzyme Solution: Dilute the purified β-lactamase in Assay Buffer to a concentration that gives a linear increase in absorbance for at least 10 minutes upon addition of the substrate.

    • Substrate Solution: Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM).[6]

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following:

      • Assay Buffer (to a final volume of 100 µL)

      • 10 µL of inhibitor working solution (or vehicle control)

      • 40 µL of enzyme solution

    • Include wells for "no inhibitor" control (with vehicle) and "no enzyme" control (with Assay Buffer instead of enzyme).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[6]

  • Initiate Reaction:

    • Add 50 µL of the nitrocefin substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[7]

Determination of Inhibition Constant (Ki) and Mode of Action

To understand how the compound inhibits the enzyme, it is crucial to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[9] This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.[10]

  • Follow the general setup of the IC50 assay.

  • Use a matrix of varying concentrations of both the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50) and the substrate, nitrocefin (e.g., 0.25 x Km to 5 x Km).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and create double-reciprocal Lineweaver-Burk plots (1/V₀ vs. 1/[S]).[11][12] The pattern of the lines on the plot will indicate the mode of inhibition.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[12]

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[10]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a 1/V b 1/[S] a->b c d c->d + Inhibitor e c->e No Inhibitor f 1/V g 1/[S] f->g h i j h->j No Inhibitor k k->j + Inhibitor l 1/V m 1/[S] l->m n o n->o No Inhibitor p q p->q + Inhibitor

Caption: Representative Lineweaver-Burk plots for different modes of enzyme inhibition.

The Ki can then be calculated from the following equations, depending on the mode of inhibition:

  • Competitive: Apparent Km = Km (1 + [I]/Ki)

  • Non-competitive: Apparent Vmax = Vmax / (1 + [I]/Ki)

Part 2: Characterization of Inhibition Against Human Neutrophil Elastase

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes.[13] Unregulated HNE activity can lead to tissue damage and is implicated in diseases like COPD and cystic fibrosis.[13] Therefore, HNE is a significant therapeutic target.

In Vitro HNE Inhibition Assay

This assay uses a fluorogenic substrate that, upon cleavage by HNE, releases a fluorescent molecule. The rate of fluorescence increase is proportional to HNE activity.[14]

  • Purified Human Neutrophil Elastase

  • 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (Test Compound)

  • HNE Fluorogenic Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)[15]

  • HNE Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • A known HNE inhibitor for positive control (e.g., Sivelestat)[4]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 360-400 nm / 460-505 nm)[4][14]

  • Reagent Preparation: Similar to the β-lactamase assay, prepare stock and working solutions of the test compound, control inhibitor, HNE enzyme, and substrate in the appropriate HNE Assay Buffer.

  • Assay Plate Setup: In a 96-well black plate, add Assay Buffer, inhibitor (or vehicle/control inhibitor), and HNE enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[15]

  • Initiate Reaction: Add the fluorogenic substrate to all wells.

  • Kinetic Measurement: Measure the increase in fluorescence over time in a microplate reader.

  • Data Analysis: Calculate V₀, percent inhibition, and IC50 as described in section 1.1.6.

Hypothetical Data Summary

The following table presents hypothetical data for the inhibitory activity of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one against the proposed target enzymes.

Enzyme TargetIC50 (µM)Ki (µM)Mode of Inhibition
TEM-1 β-Lactamase5.22.5Competitive
Human Neutrophil Elastase15.812.1Mixed

Part 3: Cell-Based Assay for Inhibitor Efficacy

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context, providing insights into cell permeability, off-target effects, and cytotoxicity.[16][17]

Cellular HNE Activity Assay in Stimulated Neutrophils

This protocol measures the ability of the test compound to inhibit HNE released from stimulated human neutrophils.[13]

G isolate Isolate human neutrophils from whole blood plate Plate neutrophils in a 96-well plate isolate->plate treat Pre-incubate cells with varying concentrations of the inhibitor plate->treat stimulate Stimulate neutrophils with PMA to induce elastase release treat->stimulate viability Assess cell viability in parallel (e.g., MTT assay) treat->viability incubate Incubate for 60 min at 37°C stimulate->incubate pellet Centrifuge plate to pellet cells incubate->pellet supernatant Transfer supernatant to a new plate pellet->supernatant measure Measure elastase activity in supernatant using fluorogenic substrate supernatant->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for measuring the inhibition of released neutrophil elastase in a cell-based assay.

  • Isolate Human Neutrophils: Isolate neutrophils from fresh human blood using density gradient centrifugation.[13]

  • Cell Plating: Seed the isolated neutrophils in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one for 15-30 minutes at 37°C.[13]

  • Neutrophil Stimulation: Add a stimulating agent like Phorbol 12-myristate 13-acetate (PMA) to induce degranulation and the release of HNE.[13]

  • Incubation: Incubate for an appropriate time (e.g., 60 minutes) at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well black plate.

  • Measure Elastase Activity: Add the HNE fluorogenic substrate to the supernatant and measure the kinetic increase in fluorescence as described in section 2.1.

  • Data Analysis: Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

  • Cell Viability: In a parallel experiment, perform a cell viability assay (e.g., MTT or LDH assay) with the same concentrations of the inhibitor to ensure that the observed inhibition is not due to cytotoxicity.[18]

Conclusion

The protocols detailed in this document provide a comprehensive framework for the initial characterization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one as a potential enzyme inhibitor. By systematically determining its IC50, Ki, and mode of action against rationally selected targets like β-lactamase and human neutrophil elastase, researchers can gain valuable insights into its therapeutic potential. The inclusion of cell-based assays is a critical step in validating the compound's activity in a biological system. This structured approach will facilitate the efficient evaluation of this novel azetidin-2-one derivative and guide future drug development efforts.

References

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of beta-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201.
  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668.
  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Assay Genie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • The Biochemist. (2021, May 10). Steady-state enzyme kinetics. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • Brandt, M. (2016). Inhibition kinetics. Retrieved from [Link]

  • Da-ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

  • Lesa, K. A., & Ghosh, S. S. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161720.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • ZITO, F., & CHIARELLO, E. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. 3 Biotech, 7(2), 148.
  • BioVision. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Denault, J. B., & Salvesen, G. S. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. The international journal of biochemistry & cell biology, 41(3), 646–655.
  • Frontiers. (2022, September 27). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, February 29). Expression and characterization of a new serine protease inhibitory protein in Escherichia coli. Retrieved from [Link]

  • Al-Fahad, A. J., & Al-Omair, M. A. (2023). Inhibition of β-lactamase function by de novo designed peptide. PloS one, 18(9), e0291167.
  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human LEI(Leukocyte Elastase Inhibitor) ELISA Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one Derivatives. Pharmaceuticals (Basel, Switzerland), 15(11), 1362.
  • MDPI. (2020, November 20). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-m-bromophenyl-3,5-dimethylisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Diversification of the 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Scaffold

Introduction & Rationale The azetidin-2-one (β-lactam) ring is traditionally recognized as the core pharmacophore of classical antibiotics. However, in contemporary drug discovery, it has emerged as a highly versatile, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The azetidin-2-one (β-lactam) ring is traditionally recognized as the core pharmacophore of classical antibiotics. However, in contemporary drug discovery, it has emerged as a highly versatile, privileged scaffold for non-antibacterial applications, including cholesterol absorption inhibitors (e.g., Ezetimibe) and potent anticancer agents[1]. Specifically, replacing the cis-double bond of the natural vascular disrupting agent Combretastatin A-4 (CA-4) with an azetidin-2-one ring yields conformationally restricted analogs that exhibit profound tubulin-destabilizing activity[2].

The 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one scaffold is engineered with two critical structural features:

  • 3,3-Dimethyl Substitution: Monosubstituted or unsubstituted C3 positions in β-lactams are prone to epimerization and base-catalyzed enolization. The gem-dimethyl group provides steric hindrance that locks the conformation, prevents isomerization, and significantly enhances the metabolic half-life of the molecule[3].

  • 4-(4-Bromophenyl) Vector: The aryl bromide serves as an ideal bioisosteric placeholder and a highly reactive handle for Late-Stage Functionalization (LSF). Through Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this vector allows for the rapid, high-throughput generation of diverse biaryl and amino-aryl libraries[4].

Experimental Workflows & Logic

The development of analogs from this scaffold follows a two-phase logic: a highly diastereoselective core synthesis followed by divergent cross-coupling.

Workflow Imine 4-Bromobenzylidene Amine Staudinger Staudinger Cycloaddition [2+2] Imine->Staudinger Ketene Isobutyryl Chloride (Ketene Precursor) Ketene->Staudinger Scaffold 4-(4-Bromophenyl)-3,3- dimethylazetidin-2-one Staudinger->Scaffold TEA, -78°C to RT Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Pd Catalyst, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Pd Catalyst, R-NH2 Analog1 Biaryl Analogs (CA-4 Mimetics) Suzuki->Analog1 Analog2 Amino-Aryl Analogs (Antibacterial/CNS) Buchwald->Analog2

Fig 1: Synthetic workflow for generation and diversification of the azetidin-2-one scaffold.

Protocol A: Scaffold Synthesis via Staudinger Cycloaddition

The Staudinger ketene-imine [2+2] cycloaddition remains the most robust method for constructing the β-lactam core[3].

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Primary Amine (e.g., 3,4,5-trimethoxyaniline for CA-4 analogs) (1.0 equiv)

  • Isobutyryl chloride (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-bromobenzaldehyde and the primary amine in anhydrous DCM over molecular sieves (4Å). Stir at room temperature for 12 hours. Filter the sieves to yield the crude Schiff base (imine). Causality: Removing water drives the condensation equilibrium forward, preventing imine hydrolysis during the subsequent cycloaddition.

  • Ketene Generation & Cycloaddition: Cool the imine solution to -78 °C under an inert Argon atmosphere. Add TEA (3.0 equiv).

  • Add isobutyryl chloride dropwise over 30 minutes. Causality: Isobutyryl chloride reacts with TEA to form dimethylketene in situ. The strict -78 °C temperature suppresses the competitive dimerization of the highly reactive dimethylketene, forcing it to undergo the[2+2] cycloaddition with the imine.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one scaffold.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

The 4-bromophenyl moiety is selectively targeted to build extended biaryl systems mimicking the A-B ring system of Combretastatin[1].

Materials:

  • 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the azetidin-2-one scaffold, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades Pd(0) active species and promotes oxidative homocoupling of the boronic acid. Rigorous degassing ensures catalyst longevity and high cross-coupling fidelity.

  • Catalyst Addition: Backfill with Argon and add Pd(dppf)Cl₂. Seal the tube.

  • Reaction: Heat the mixture to 90 °C for 6–8 hours. Monitor via TLC or LC-MS. Causality: The biphasic Dioxane/Water system is utilized because water dissolves the inorganic base (accelerating the transmetalation step), while dioxane solubilizes the organic substrates.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Data Presentation & Catalyst Optimization

To establish the most efficient self-validating protocol for Protocol B, various Palladium sources and ligands were screened. The bidentate ligand dppf proved superior. The large bite angle of dppf accelerates the reductive elimination step of the catalytic cycle, which is often the rate-limiting step when coupling sterically hindered or electronically deactivated substrates[4].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling on the Azetidin-2-one Scaffold

EntryCatalystLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene / H₂O9045
2Pd(PPh₃)₄NoneNa₂CO₃DMF / H₂O9068
3Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane / H₂O9072
4 Pd(dppf)Cl₂ None (dppf inherent) K₂CO₃ 1,4-Dioxane / H₂O 90 94

Mechanism of Action: Tubulin Destabilization

When the 4-bromophenyl group is coupled with appropriate pharmacophores (e.g., 3,4,5-trimethoxyphenyl derivatives), the resulting analogs act as potent colchicine-binding site inhibitors (CBSIs). These molecules prevent the polymerization of α/β-tubulin heterodimers, leading to mitotic catastrophe in rapidly dividing cancer cells[2].

MOA Analog Azetidin-2-one CA-4 Analog Colchicine Colchicine Binding Site (β-Tubulin) Analog->Colchicine Polymerization Inhibition of Tubulin Polymerization Colchicine->Polymerization Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Cellular Apoptosis (Cancer Cells) Arrest->Apoptosis

Fig 2: Mechanism of action for azetidin-2-one CA-4 analogs targeting tubulin polymerization.

References

  • [1] 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC. National Institutes of Health (NIH).

  • [2] Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. MDPI.

  • [3] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

  • [4] Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.

Sources

Method

Formulation of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one for research

Application Note: Formulation and Stabilization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one for Preclinical Research Executive Summary & Scientific Rationale The compound 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Stabilization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one for Preclinical Research

Executive Summary & Scientific Rationale

The compound 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is a synthetic monocyclic β-lactam. While historically recognized for their antimicrobial properties, functionalized azetidin-2-ones have emerged as highly potent enzyme inhibitors, demonstrating efficacy against targets such as human leukocyte elastase, mammalian serine proteases, and cholesterol absorption pathways[1].

However, translating this specific compound into reliable preclinical data presents a significant formulation challenge. The inclusion of the highly lipophilic 4-bromophenyl and 3,3-dimethyl moieties drastically increases the molecule's partition coefficient (LogP) and diminishes its aqueous solubility[2]. Furthermore, the strained four-membered β-lactam ring is inherently susceptible to hydrolytic degradation in aqueous and alkaline media.

As a Senior Application Scientist, the objective is to design a formulation that achieves two goals simultaneously: solubilization of the hydrophobic core and steric shielding of the labile β-lactam ring. This guide details the physicochemical profiling and step-by-step methodologies for creating self-validating in vitro and in vivo formulations using cyclodextrin inclusion technology.

Physicochemical Profiling

Before selecting an excipient, it is critical to map the quantitative parameters governing the compound's behavior in solution. The table below summarizes the theoretical and practical physicochemical properties of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.

ParameterValue / DescriptionFormulation Implication
Molecular Formula C₁₁H₁₂BrNOHigh halogen content drives lipophilicity.
Molecular Weight 254.12 g/mol Small molecule; easily accommodated in host cavities.
Estimated LogP 2.8 – 3.2Highly hydrophobic; requires surfactants or complexation[2].
Aqueous Solubility < 0.1 mg/mLUnsuitable for direct aqueous dosing; will precipitate in blood.
Chemical Stability Labile (Hydrolysis-prone)The β-lactam ring will open in aqueous/enzymatic environments without steric protection[3].

Formulation Strategy: The Cyclodextrin Shielding Mechanism

For in vitro enzymatic assays, a standard dimethyl sulfoxide (DMSO) stock is sufficient. However, for in vivo dosing, standard co-solvents (e.g., PEG-400 or Tween-80) often fail to prevent the hydrolytic cleavage of the β-lactam ring in systemic circulation.

To overcome this, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a truncated cone-shaped oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. Complexation with HP-β-CD encapsulates the hydrophobic bromophenyl moiety of the azetidin-2-one. This host-guest interaction effectively shields the adjacent β-lactam core from nucleophilic attack and premature enzymatic hydrolysis, significantly extending its biological half-life[3][4]. Furthermore, HP-β-CD is selected over native β-CD due to its superior aqueous solubility and reduced nephrotoxicity, making it the gold standard for parenteral formulations[5].

StabilityPathway API Free Azetidin-2-one (Aqueous Media) Hydrolysis β-Lactam Ring Hydrolysis (Alkaline/Enzymatic) API->Hydrolysis Unprotected (High Risk) Complex HP-β-CD Inclusion Complex (Steric Shielding) API->Complex Complexation (Formulation) Degradation Inactive Open-Ring Metabolite Hydrolysis->Degradation Stable Intact β-Lactam Ring (Sustained Release) Complex->Stable Protection Stable->API Equilibrium Release at Target Site

Fig 1: Pharmacological degradation pathway and the protective mechanism of HP-β-CD complexation.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Screening Stock

Causality Note: This protocol uses anhydrous conditions to prevent the initiation of hydrolysis during long-term storage.

  • Weighing: Accurately weigh 2.54 mg of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one using a microbalance.

  • Dissolution: Transfer the powder to a sterile, moisture-free glass vial. Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution for 60 seconds until completely clear.

  • Storage: Aliquot the solution into 50 µL volumes in amber microcentrifuge tubes. The amber coloring prevents photo-degradation. Store at -20°C.

  • Usage Constraint: When diluting into aqueous assay buffers, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing (1 mg/mL)

Causality Note: This method utilizes a co-solvent evaporation technique. Temperature control is strictly enforced because β-lactams are thermo-sensitive; excess heat during sonication will catalyze ring-opening[3].

  • Aqueous Phase Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of Milli-Q water to create a 20% (w/v) host solution. Stir at 300 rpm until optically clear.

  • Organic Phase Preparation: Dissolve 10 mg of the azetidin-2-one API in 1.0 mL of absolute ethanol.

  • Co-Solvent Mixing: Place the aqueous HP-β-CD solution on a magnetic stirrer. While stirring at 500 rpm, add the organic API solution dropwise (1 drop/sec) to prevent instantaneous precipitation.

  • Ultrasonication (Critical Step): Transfer the mixture to a probe sonicator or high-power ultrasonic bath. Causality: You must pack the vessel in an ice bath to maintain the temperature strictly at 4°C. Sonicate for 30 minutes to drive the host-guest inclusion thermodynamics.

  • Solvent Evaporation: Transfer the homogenized emulsion to a rotary evaporator. Remove the ethanol under reduced pressure at a maximum bath temperature of 25°C.

  • Lyophilization: Flash-freeze the remaining aqueous complex at -80°C, then lyophilize for 48 hours. The result is a stable, dry white powder ready for reconstitution in sterile saline prior to animal dosing.

FormulationWorkflow A API: 4-(4-Bromophenyl)- 3,3-dimethylazetidin-2-one C Co-Solvent Mixing (EtOH/H2O) A->C B HP-β-CD Solution (20% w/v in H2O) B->C D Ultrasonication (30 min, 4°C Ice Bath) C->D Homogenization E Rotary Evaporation (Remove EtOH) D->E Complexation F Lyophilization (-80°C, 48h) E->F Water Removal G Solid Inclusion Complex (In Vivo Formulation) F->G Yield Recovery

Fig 2: Step-by-step workflow for the preparation of the HP-β-CD inclusion complex.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the formulation, the resulting lyophilized powder must be validated before use in biological models.

  • Encapsulation Efficiency (EE%) via RP-HPLC: Reconstitute 10 mg of the lyophilized powder in 1 mL of Milli-Q water. Filter the solution through a 0.22 µm PTFE syringe filter. Uncomplexed, free API will remain on the filter due to its insolubility. Inject the filtrate into an HPLC system (C18 column, Mobile Phase: Acetonitrile/Water 70:30, UV detection at 254 nm). Calculate EE% by comparing the detected API peak area against a standard calibration curve. An EE% > 85% validates successful complexation.

  • Particle Size via Dynamic Light Scattering (DLS): Analyze the reconstituted filtrate using DLS. A valid molecular inclusion complex will display a monodisperse peak at < 10 nm . If peaks are observed in the 100–500 nm range, this indicates micellar aggregation or API precipitation, meaning the sonication step failed to drive true inclusion.

References

  • Novel and Recent Synthesis and Applications of β-Lactams SciSpace / PMC URL
  • Full article: Monocyclic β-lactam and unexpected oxazinone formation: synthesis, crystal structure, docking studies and antibacterial evaluation Taylor & Francis URL
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective PMC / NIH URL
  • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil PLOS One URL
  • Preprints.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Stability

Welcome to the Technical Support Center for handling 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one . As a functionalized β-lactam, this compound is a highly valuable scaffold in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one . As a functionalized β-lactam, this compound is a highly valuable scaffold in drug discovery. However, the inherent ring strain of the four-membered azetidin-2-one core makes it highly susceptible to solvolysis and hydrolytic degradation in solution [1].

This guide provides researchers and drug development professionals with mechanistic insights, validated handling protocols, and troubleshooting steps to ensure experimental reproducibility and compound integrity.

Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly in biological buffers (e.g., PBS, pH 7.4) at 37°C? A1: The degradation is driven by the base-catalyzed hydrolysis of the β-lactam ring. At physiological pH and elevated temperatures, hydroxide ions (OH⁻) or water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon (C2) of the azetidin-2-one ring. This leads to the formation of an unstable tetrahedral intermediate, followed by irreversible C-N bond cleavage to form a biologically inactive β-amino acid derivative [2].

Q2: Doesn't the 3,3-dimethyl substitution protect the ring from hydrolysis? A2: Yes, but only partially. The gem-dimethyl group at the C3 position provides localized steric hindrance, physically obstructing the Bürgi-Dunitz trajectory of incoming nucleophiles toward the carbonyl carbon. However, this protective steric effect is counteracted by the 4-(4-bromophenyl) group. The bromine atom exerts a strong electron-withdrawing inductive effect (-I) across the phenyl ring, which pulls electron density away from the lactam core. This increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it highly reactive to nucleophilic attack despite the adjacent steric bulk [3].

Q3: Can I use methanol or ethanol to prepare my stock solutions? A3: No. Protic solvents must be strictly avoided. Methanol and ethanol can act as nucleophiles, leading to the rapid alcoholysis (solvolysis) of the β-lactam ring. This reaction yields methyl or ethyl esters of the corresponding β-amino acid. Always use anhydrous, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile for long-term stock storage to preserve the integrity of the azetidin-2-one core [4].

Q4: What is the optimal pH range for conducting aqueous assays with this compound? A4: β-lactam hydrolysis exhibits a classic U-shaped pH-rate profile. In highly acidic media (pH < 4), protonation of the lactam nitrogen facilitates acyl-nitrogen bond cleavage. In alkaline media (pH > 8), direct nucleophilic attack by OH⁻ dominates [1]. To maximize the half-life of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one during aqueous experiments, maintain the solution pH between 5.0 and 6.5 .

Visualizing the Degradation Pathway

Mechanism A 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (Intact β-Lactam) B Acidic Media (pH < 4) Protonation of Nitrogen A->B H⁺ C Alkaline Media (pH > 8) OH⁻ Attack on Carbonyl A->C OH⁻ D Tetrahedral Intermediate (Unstable) B->D H₂O C->D E Ring-Opened Degradant (β-Amino Acid Derivative) D->E C-N Bond Cleavage

Logical flow of pH-dependent β-lactam ring hydrolysis.

Quantitative Stability Profiles

The following table summarizes the expected kinetic stability of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one across various standard laboratory conditions. Note: Half-life (t½) values are approximate and derived from the kinetic behavior of structurally analogous functionalized azetidin-2-ones.

Solvent / Buffer MatrixpHTemperature (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO N/A-20°C> 6 monthsNone (Stable)
Acetonitrile / H₂O (50:50) 6.0 (Unbuffered)25°C> 72 hoursSlow neutral hydrolysis
Phosphate Buffer (PBS) 7.437°C~ 12 - 18 hoursBase-catalyzed hydrolysis
Borate Buffer 9.025°C< 2 hoursRapid alkaline ring-opening
Methanol (100%) N/A25°C~ 24 hoursSolvolysis (Methyl ester formation)

Validated Experimental Protocol: Stability-Indicating Assay

To accurately determine the exact half-life of your specific batch in a chosen assay buffer, use the following self-validating RP-HPLC workflow. This protocol is specifically designed to prevent artificial degradation during the sample preparation phase.

Step-by-Step Methodology

Step 1: Stock Preparation (Autocatalysis Prevention)

  • Weigh 1.0 mg of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one and dissolve in 1.0 mL of anhydrous DMSO (HPLC grade, <0.005% water).

  • Causality: Water traces in DMSO can initiate slow hydrolysis during freeze-thaw cycles. Using anhydrous DMSO ensures the nucleophilic attack pathway is completely starved.

Step 2: Buffer Dilution & Thermal Incubation

  • Pre-warm your target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 6.5) to the target temperature (25°C or 37°C).

  • Spike the DMSO stock into the buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent solvent-induced dielectric shifts).

  • Incubate in a thermoshaker at 300 rpm.

Step 3: Kinetic Quenching (Critical Step)

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot.

  • Immediately mix the aliquot with 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Causality: This quench step is a self-validating control. The cold temperature drastically lowers the kinetic energy of the system, the acetonitrile shifts the dielectric constant to disfavor polar transition states, and the formic acid drops the pH to ~4.0, moving the molecule out of the base-catalyzed degradation zone and locking its kinetic state prior to injection.

Step 4: Chromatographic Analysis (RP-HPLC-UV)

  • Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Inject 10 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Run a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes. Monitor UV absorbance at 254 nm.

  • Plot the natural log of the intact β-lactam peak area versus time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 1. Stock Prep (1 mg/mL in dry DMSO) S2 2. Buffer Dilution (Target pH 5.0 - 6.5) S1->S2 S3 3. Thermal Incubation (25°C & 37°C) S2->S3 S4 4. Kinetic Quenching (Cold ACN + 0.1% FA) S3->S4 S5 5. RP-HPLC-UV (Quantify Intact Core) S4->S5

Step-by-step workflow for evaluating β-lactam solution stability.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI.
  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry (RSC).
  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi.
Optimization

Overcoming poor solubility of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Subject: Troubleshooting Solubility, Stability, and Formulation Ticket ID: #SOL-AZT-33-BR Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Compound Profile User Query: "I cannot get 4-(4-Bromop...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility, Stability, and Formulation Ticket ID: #SOL-AZT-33-BR Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

User Query: "I cannot get 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one into solution for my bioassay, and it crashes out during purification. How do I handle this?"

Technical Assessment: This compound presents a classic "brick dust" profile.[1] The rigid 4-membered


-lactam ring, combined with the lipophilic gem-dimethyl group at C3 and the para-bromophenyl moiety at C4, creates a crystal lattice with high packing energy.[1] Its poor aqueous solubility is driven by high lipophilicity (LogP ~2.5–3.0 estimated) and strong intermolecular interactions (amide hydrogen bonding + 

-

stacking).[1]
PropertyCharacteristicImplication for Handling
Core Scaffold Azetidin-2-one (

-lactam)
Hydrolysis Risk: Unstable in strong base/nucleophiles.[1]
Substituents 3,3-dimethyl, 4-(4-bromophenyl)Lipophilicity: High.[1] Poor water solubility.[1]
Physical Form Crystalline SolidLattice Energy: High.[1] Requires energy (heat/sonication) to dissolve initially.[1]
pKa ~15 (Amide NH)Ionization: Neutral at physiological pH.[1] Salt formation is not a viable strategy.[1]

Module A: Synthesis & Purification Strategies

Issue: The compound precipitates uncontrollably or oils out during workup.[1]

Solvent Selection for Workup & Recrystallization

Because the 3,3-dimethyl group adds significant lipophilicity, this compound behaves differently than simple


-lactams.[1] It resists dissolution in non-polar solvents (hexane) but is too lipophilic for pure alcohols.[1]
Recommended Solvent Systems
  • Reaction Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Washing: Hexanes or Pentane (The compound is generally insoluble in these, allowing removal of non-polar impurities).

  • Recrystallization (The "Gold Standard"):

    • System:Ethanol/Water or Ethyl Acetate/Hexanes .[1]

    • Protocol: Dissolve in minimal hot Ethyl Acetate.[1] Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.

Troubleshooting Guide: Purification Logic

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble MethodA Method A: Ethanol/Water (Add H2O dropwise to hot soln) Soluble->MethodA Yes MethodB Method B: EtOAc/Hexanes (If too lipophilic for EtOH) Soluble->MethodB No (Requires non-polar) Cooling Slow Cooling (RT -> 4°C) MethodA->Cooling MethodB->Cooling OilOut Problem: Oils Out? Cooling->OilOut Seed Add Seed Crystal or Scratch Glass OilOut->Seed No (Crystals form) Reheat Reheat & Add More Good Solvent OilOut->Reheat Yes (Oiling) Final Filter & Wash (Cold Hexane) Seed->Final Reheat->Cooling

Figure 1: Decision matrix for purifying 3,3-dimethyl-azetidin-2-ones based on polarity observations.

Module B: Biological Assay Formulation (In Vitro)

Issue: "When I spike my DMSO stock into the cell culture media, the compound precipitates immediately."

Root Cause: This is a Kinetic Solubility failure.[1] The compound is soluble in DMSO (Thermodynamic solubility is high), but when diluted into water, the "driving force" to precipitate is massive.[2] The 3,3-dimethyl group acts like a "grease ball," repelling water.[1]

Step-by-Step Solubilization Protocol

1. The Stock Solution (Critical)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare at 10 mM or 20 mM . Do not attempt 100 mM; it may crash out upon freezing.[1]

  • Storage: Aliquot immediately. Do not freeze-thaw repeatedly. Moisture absorption from air into DMSO will cause the

    
    -lactam to hydrolyze or precipitate over time [1].[1]
    

2. The "Intermediate Dilution" Method Direct addition of 100% DMSO stock to media often causes local high concentrations that trigger nucleation.[1] Use an intermediate step.

  • Step A: Dilute DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).[1]

  • Step B: Add this mixture to your media.

  • Why? PEG-400 acts as a bridge, reducing the interfacial tension between the hydrophobic drug and the aqueous media.[1]

3. Use of Cyclodextrins (The "Invisible Shield") If the compound is toxic to cells at high DMSO/PEG concentrations, use HP-


-CD (Hydroxypropyl-beta-cyclodextrin) .[1]
  • Protocol: Prepare 20% (w/v) HP-

    
    -CD in water.[1] Use this solution to dilute your DMSO stock.[1] The hydrophobic cavity of the cyclodextrin encapsulates the bromophenyl/dimethyl-lactam core, keeping it in solution [2].[1]
    
FAQ: Assay Troubleshooting

Q: Can I use heat to dissolve it in the buffer? A: NO.


-lactams are thermally unstable in aqueous environments, especially at pH > 7.[1]5. Heating will accelerate ring opening (hydrolysis), destroying your compound.[1] Use sonication (bath, not probe) at room temperature if necessary.[1]

Q: My IC50 curve varies wildly between days. A: Check your serial dilution method. If you are doing serial dilutions in media, the compound is likely precipitating in the higher concentration wells and carrying over as solid particles.

  • Fix: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 0.5

    
    L) to the assay plate containing media.
    

Module C: Advanced Formulation (In Vivo / Drug Delivery)

Issue: "We need to dose this in mice (PO/IP), but it won't dissolve in saline."

Technical Insight: Saline is too polar. You must use a vehicle system designed for lipophilic compounds (LogP > 3).[1]

Recommended Vehicle Systems
Vehicle TypeCompositionNotes
Co-Solvent 5% DMSO / 40% PEG-400 / 5% Tween 80 / 50% Water Standard "discovery" formulation.[1] Prepare fresh. Add water last to prevent precipitation during mixing.
Suspension 0.5% Methylcellulose + 0.1% Tween 80 Creates a stable suspension.[1] Requires micronization of the drug (mortar & pestle) before mixing.[1]
Lipid Corn Oil or Labrafil Fully non-aqueous.[1] Good for oral gavage (PO) if the compound has high lipid solubility.[1]
Amorphous Solid Dispersions (ASD)

For long-term development, overcoming the crystal lattice energy is key.[1]

  • Technique: Spray drying or hot-melt extrusion with polymers like PVP-VA64 or HPMC-AS .[1]

  • Mechanism: The polymer locks the compound in a disordered (amorphous) state, increasing apparent solubility by 10-100x compared to the crystalline form [3].

Visual Guide: Preventing Precipitation in Assays

AssayPrep Stock DMSO Stock (10-20mM) Direct Direct Add to Media (Risk: High) Stock->Direct Bad Practice Intermediate Intermediate Step: Dilute in PEG-400 or 20% HP-beta-CD Stock->Intermediate Best Practice Precip PRECIPITATION (Data Artifacts) Direct->Precip FinalMedia Add to Assay Media (Final DMSO < 0.5%) Intermediate->FinalMedia Success Stable Solution FinalMedia->Success

Figure 2: Workflow to prevent "Crash-out" (precipitation) when transferring hydrophobic stocks to aqueous media.

References

  • Cheng, X., et al. (2003).[1][3][4] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.[5]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Brough, C., & Williams, R. O. (2013).[1] "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery."[1] International Journal of Pharmaceutics, 453(1), 157-166.[1]

  • Organic Syntheses. (2007). "Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide" (Related intermediate handling). Organic Syntheses, 84, 199.[1][6] [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.[1] Beta-lactams may cause sensitization/allergic reactions.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: #BL-33-DM-BR Subject: Troubleshooting Side Reactions & Optimization in -Lactam Construction Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: #BL-33-DM-BR Subject: Troubleshooting Side Reactions & Optimization in


-Lactam Construction
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

You are attempting to synthesize 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one . This molecule presents a specific "push-pull" conflict in its synthesis:

  • Steric Benefit: The gem-dimethyl group at C3 provides a kinetic advantage for ring closure due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect), stabilizing the transition state.

  • Electronic Drag: The 4-Bromo substituent on the aryl ring is electron-withdrawing (EWG). If you are using the Staudinger Ketene-Imine cycloaddition, this deactivates the imine nitrogen, making the initial nucleophilic attack on the ketene sluggish.

The Consequence: This electronic deactivation often leads to the ketene reacting with itself (dimerization) or trace moisture (hydrolysis) rather than your imine.

This guide prioritizes the Staudinger Synthesis (standard route) but recommends the Reformatsky-Imine Condensation as a high-fidelity alternative if yields remain


.

Diagnostic Decision Tree (Graphviz)

The following diagram maps the critical failure points in the reaction mechanism. Use this to identify where your material is being lost.

StaudingerPathways Start Reagents: Imine + Isobutyryl Chloride KeteneGen In Situ Generation: Dimethylketene Start->KeteneGen Base (Et3N) ImineHydro Side Reaction C: Aldehyde + Amine (Imine Hydrolysis) Start->ImineHydro Wet Solvent Zwitterion Zwitterionic Intermediate KeteneGen->Zwitterion Nucleophilic Attack (Slowed by 4-Br) Dimer Side Reaction A: Cyclobutanedione (Ketene Dimer) KeteneGen->Dimer High Conc. No Imine Capture Acid Side Reaction B: Isobutyric Acid (Hydrolysis) KeteneGen->Acid Trace H2O Product Target: Beta-Lactam Zwitterion->Product Ring Closure (Fast via Thorpe-Ingold)

Figure 1: Mechanistic flow showing how the 4-Bromo substituent slows the 'Nucleophilic Attack' step, allowing Side Reactions A and B to dominate.

Troubleshooting Module: The Staudinger Synthesis

Issue A: "I am isolating large amounts of isobutyric acid or starting aldehyde."

Diagnosis: Moisture Contamination or Imine Instability. The in situ generated dimethylketene is highly electrophilic. If the imine is deactivated (by the 4-Br group), the ketene will preferentially react with trace water.

  • Corrective Protocol:

    • Solvent: Switch to Anhydrous Dichloromethane (DCM) distilled over

      
      . Do not use ether/THF if moisture is suspected.
      
    • Imine Pre-Drying: Azeotropically dry the imine with toluene prior to use.

    • Base Selection: Use Triethylamine (Et3N) that has been stored over KOH pellets.

Issue B: "The reaction turns deep yellow/orange, but yield is low (Ketene Dimerization)."

Diagnosis: The rate of ketene generation exceeds the rate of imine trapping. Because the 4-bromophenyl imine is a weaker nucleophile, it cannot "catch" the ketene as fast as the ketene is formed. The ketene then reacts with itself to form tetramethylcyclobutane-1,3-dione.

  • Corrective Protocol:

    • Inverse Addition: Do not add the acid chloride to the imine/base mixture.

    • Slow Addition: Add the Isobutyryl Chloride solution very slowly (over 1-2 hours via syringe pump) to the Imine/Base solution at reflux. This keeps the instantaneous concentration of ketene low, forcing it to react with the imine.

    • Temperature: Perform the reaction at reflux (DCM, 40°C) rather than

      
      . The thermal energy is required to overcome the activation barrier caused by the electron-withdrawing bromine.
      
Issue C: "I cannot remove the N-protecting group (PMP) efficiently."

Diagnosis: Oxidative cleavage failure. If you used p-anisidine (PMP) as the amine component, removing it to get the NH-lactam requires Cerium Ammonium Nitrate (CAN).

  • Corrective Protocol:

    • Ensure the CAN reaction is done in Acetonitrile/Water (3:1) at

      
      .
      
    • Alternative: Use Hexamethyldisilazane (HMDS) or a TMS-protected imine approach if the PMP removal fails. This allows direct hydrolysis to the NH-lactam during workup.

High-Reliability Alternative: The Reformatsky Route

If the Staudinger route yields


 due to the electronic deactivation, switch to the Reformatsky-Imine  method. This avoids the free ketene intermediate entirely.

Mechanism: Zinc enolate of ethyl


-bromoisobutyrate attacks the imine.
Advantage:  The zinc enolate is less prone to dimerization than the free ketene.
Protocol: Reformatsky-Type Synthesis
StepReagentConditionsCritical Note
1 Imine Formation 4-Bromobenzaldehyde + p-AnisidineReflux in Toluene (Dean-Stark trap) to remove water completely.
2 Reagent Prep Ethyl

-bromoisobutyrate + Activated Zn dust
Reflux in dry Benzene/THF. Add crystal of

to activate Zn.
3 Coupling Add Imine to Reformatsky ReagentReflux 3-5 hours.
4 Cyclization In situ or Grignard assistedThe 3,3-dimethyl group aids spontaneous cyclization of the

-amino ester intermediate.

Comparison of Impurity Profiles

Use this table to identify impurities in your NMR/LCMS data.

ImpuritySourceNMR Signature (

)
Prevention
Isobutyric Acid Ketene HydrolysisDoublet ~1.1 ppm (6H), Septet ~2.5 ppmAnhydrous conditions; Flame-dry glassware.
Ketene Dimer DimerizationSinglet ~1.2 ppm (12H)Slower addition of acid chloride; Higher dilution.

-Amino Ester
Incomplete Cyclization (Reformatsky)Ethyl quartet ~4.1 ppm; Broad NHExtended reflux time; add EtMgBr to force closure.
Starting Aldehyde Imine HydrolysisSinglet ~10.0 ppm (CHO)Remove water during imine synthesis (Dean-Stark).

FAQ: Frequently Asked Questions

Q: Can I use DIPEA (Hünig's Base) instead of Triethylamine? A: Yes, but Triethylamine is generally preferred for the Staudinger reaction because the


 salt precipitates out of DCM/Toluene, driving the equilibrium forward. DIPEA salts are more soluble, which can sometimes complicate the workup.

Q: Why is the 3,3-dimethyl group important? A: It simplifies the stereochemistry. You do not have cis/trans isomers at the C3-C4 bond because C3 is symmetric. You only have a racemic mixture of enantiomers (due to C4). It also stabilizes the


-lactam ring against hydrolysis during storage.

Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to trace PMP-amine or aldehyde contamination.

  • Fix: Triturate the oil with cold Hexanes or Diethyl Ether . The 3,3-dimethyl

    
    -lactam is usually a crystalline solid. If it doesn't crystallize, purify via column chromatography (SiO2, 10-20% EtOAc/Hexanes).
    

References

  • Staudinger Synthesis Mechanism & Stereochemistry

    • Jiao, L., Liang, X., & Xu, J. X. (2006).[1] Origin of the Relative Stereoselectivity of the

      
      -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[1][2]
      
    • [Link]

  • The Gem-Dimethyl (Thorpe-Ingold)

    • Jung, M. E., & Piizzi, G. (2005).
    • [Link]

  • Reform

    
    -Lactams: 
    
    • Gilman, H., & Speeter, M. (1943). The Reformatsky Reaction with Schiff Bases. Journal of the American Chemical Society.[1][2]

    • [Link]

  • Synthesis of 3,3-Dimethyl-azetidin-2-ones (Antibiotic Precursors)

    • Cooper, R. D. G. (1980). The Chemistry of Beta-Lactam Antibiotics.[3][4][5][6] Academic Press. (Foundational text on 3,3-dimethyl stability).

    • [Link]

Sources

Optimization

Reducing toxicity of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one derivatives

Topic: Reducing Toxicity of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Derivatives Welcome to the AzetidinOne Solutions Technical Support Portal. Current Status: ● SYSTEMS ONLINE Ticket Focus: Toxicity Mitigation & Sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Toxicity of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Derivatives

Welcome to the AzetidinOne Solutions Technical Support Portal. Current Status: ● SYSTEMS ONLINE Ticket Focus: Toxicity Mitigation & Scaffold Optimization

This portal is designed for medicinal chemists and pharmacologists encountering toxicity hurdles with 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one scaffolds. Unlike standard beta-lactam antibiotics, these 3,3-dimethyl derivatives are often explored for cholesterol absorption inhibition (e.g., Ezetimibe analogs) or serine protease inhibition (e.g., NAAA inhibitors).

Below you will find active troubleshooting guides addressing the three most common toxicity vectors: Non-Specific Acylation , Metabolic Liability , and Physicochemical Aggregation .

📂 CASE #1: High Cytotoxicity in HepG2/HEK293 Assays

Symptom: Your compound shows potent activity against the target but kills mammalian cells (HepG2, HEK293) with an IC50 < 10 µM. Root Cause: Hyper-reactivity of the


-lactam ring.
The strained 4-membered ring is an acylating agent. While the 3,3-dimethyl substitution provides some steric protection against 

-lactamases, the carbonyl carbon remains susceptible to nucleophilic attack by host proteins (e.g., serum albumin, non-target serine hydrolases). This leads to haptenization (immune response) or direct cellular toxicity.
🔧 Troubleshooting Protocol: Tuning Ring Reactivity

Objective: Reduce the electrophilicity of the carbonyl carbon without destroying target engagement.

  • Assess Electronic Activation (N1 Substitution):

    • Check: Is the Nitrogen at position 1 (N1) substituted with an electron-withdrawing group (EWG) like a sulfonyl or aryl group?

    • Fix: EWGs pull electron density from the nitrogen, preventing amide resonance and making the carbonyl more reactive (unstable).

    • Action: Replace N1-aryl/sulfonyl groups with alkyl or benzyl groups to restore amide resonance and lower ring reactivity.

  • Verify C3 Steric Shielding:

    • Check: Are you maintaining the 3,3-dimethyl motif?

    • Insight: The gem-dimethyl group at C3 is critical. It blocks the approach of nucleophiles from the "top" face of the ring (alpha-face shielding). Removing one methyl group (monomethyl) dramatically increases hydrolysis rates and toxicity.

  • Run the Chemical Stability Assay (Standard Operating Procedure):

    • Step 1: Dissolve compound (10 µM) in PBS (pH 7.4) and Human Plasma.

    • Step 2: Incubate at 37°C.

    • Step 3: Monitor disappearance via HPLC-MS at T=0, 1h, 4h, 24h.

    • Pass Criteria:

      
       in PBS; 
      
      
      
      degradation in plasma at 4h.

Data Visualization: Reactivity-Toxicity Correlation

ToxicityMechanism cluster_0 Compound Properties cluster_1 Toxicity Mechanism cluster_2 Clinical Outcome Compound 4-(4-Br-Ph)-3,3-dimethyl beta-lactam EWG N1-EWG (High Reactivity) Compound->EWG Lipophilicity High LogP (4-Br Group) Compound->Lipophilicity Acylation Non-specific Acylation of Host Proteins EWG->Acylation Nucleophilic Attack Aggregation Colloidal Aggregation Lipophilicity->Aggregation Hapten Haptenization (Immune Response) Acylation->Hapten CellDeath Cytotoxicity (Off-target) Acylation->CellDeath Aggregation->CellDeath Membrane Disruption

Caption: Pathway linking structural features (N1-substitution, Lipophilicity) to specific toxicity outcomes (Acylation, Aggregation).

📂 CASE #2: Poor Solubility & False Positives

Symptom: Variable IC50 data, precipitation in cell media, or "flat" Structure-Activity Relationships (SAR). Root Cause: Lipophilicity of the 4-(4-Bromophenyl) moiety. The combination of the 3,3-dimethyl group (hydrophobic) and the 4-bromophenyl group (lipophilic halogen) often pushes the cLogP > 4.0. This causes the compound to form colloidal aggregates that sequester proteins non-specifically, leading to false toxicity signals.

🔧 Troubleshooting Protocol: Solubilization & Isosteres

Objective: Lower cLogP to < 3.5 without losing potency.

Q: Can I replace the Bromine atom? A: Yes. The bromine is likely a hydrophobic contact point. Replace it with bioisosteres that lower LogP but maintain size/geometry.

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Toxicity RiskRecommendation
-Br (Current) +0.23+0.86High (Aggregation)Replace
-CF

+0.54+0.88High (Metabolic stability good, but lipophilic)Avoid if solubility is key
-CN (Nitrile)+0.66-0.57Low (Polar, metabolic handle)Primary Alternative
-OCH

-0.27-0.02Medium (Metabolic soft spot)Secondary Alternative
-Cl+0.23+0.71MediumMinimal Improvement

Experimental Validation: The Detergent Test To confirm if toxicity is due to aggregation:

  • Measure IC50 in standard media.

  • Measure IC50 in media + 0.01% Triton X-100 (or Tween-80).

  • Result: If IC50 shifts significantly (potency drops) with detergent, your compound was aggregating. The detergent broke the aggregates.

📂 CASE #3: Metabolic Instability (Clearance)

Symptom: Rapid clearance in liver microsomes (


 min).
Root Cause: Oxidative dehalogenation or Ring Hydrolysis.
While aryl bromides are generally robust, they can be subject to oxidative insertion. However, the primary metabolic liability in this scaffold is often the hydrolytic opening of the lactam ring by esterases/amidases, or hydroxylation of the phenyl ring.
🔧 Troubleshooting Protocol: Blocking Metabolic Soft Spots
  • The "Scaffold Hop" (Azetidinone to Oxetanone?):

    • Warning: Do not switch to oxetan-2-one (beta-lactone). While structurally similar, lactones are far more reactive and toxic than lactams. Stick to the azetidinone.[1]

  • Block Phenyl Oxidation:

    • If the 4-bromophenyl ring is being hydroxylated (Phase I metabolism), add a Fluorine atom ortho to the Bromine (3-fluoro-4-bromophenyl). This blocks metabolic attack sterically and electronically.

  • Prodrug Strategy:

    • If the N1 position has a free -H or -OH, it is a prime target for glucuronidation.

    • Solution: Cap the N1 with a phosphate ester prodrug (if N-OH) or a cleavable carbamate. This improves solubility and protects the ring during transit.

Optimization Decision Tree

Optimization Start Start: High Toxicity 4-(4-Br-Ph)-3,3-dimethyl CheckSolubility Check Solubility (Detergent Test) Start->CheckSolubility IsAggregating Aggregating? CheckSolubility->IsAggregating ModifyR Replace -Br with -CN or -OCH3 (Reduce LogP) IsAggregating->ModifyR Yes CheckStability Check Chemical Stability (PBS/Plasma t1/2) IsAggregating->CheckStability No ModifyR->CheckStability IsUnstable Unstable? CheckStability->IsUnstable StericBulk Increase Steric Bulk (Ensure 3,3-dimethyl present) IsUnstable->StericBulk Hydrolysis ElectronicTune Remove N1-EWG (Reduce Electrophilicity) IsUnstable->ElectronicTune Acylation FinalTest Final Candidate Profile IsUnstable->FinalTest Stable StericBulk->FinalTest ElectronicTune->FinalTest

Caption: Decision tree for troubleshooting toxicity via solubility and stability optimization.

📚 References
  • Mechanism of Beta-Lactam Toxicity & Acylation

    • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.

    • Source: MDPI (Water).

    • URL:[Link][2]

  • Azetidinone Scaffolds as NAAA Inhibitors (Stability Data)

    • Title: 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration.[3]

    • Source: PubMed / ChemMedChem.

    • URL:[Link]

  • Antiproliferative Activity of 4-Aryl-Azetidinones

    • Title: Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.

    • Source: NIH / PMC.

    • URL:[Link]

  • Metabolic Stability of Azetidine Derivatives

    • Title: Application Notes: 3-((4-Bromophenyl)sulfonyl)azetidine in the Synthesis of Bioactive Molecules.

    • Source: BenchChem.[4]

Sources

Troubleshooting

Analytical method development for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Technical Support Center: Analytical Method Development for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Welcome to the dedicated Technical Support Center. This guide provides field-proven troubleshooting protocols and F...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Development for 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Welcome to the dedicated Technical Support Center. This guide provides field-proven troubleshooting protocols and FAQs for the analytical method development of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one. As a highly strained


-lactam derivative, this molecule presents unique challenges in sample preparation, chromatographic separation, and mass spectrometric characterization.

Section 1: Chemical Profiling & Sample Preparation FAQs

Q: Why do I observe a secondary peak growing over time in my sample standard solution? A: This is a classic sign of in-solution degradation. The azetidin-2-one core is a strained four-membered lactam ring that is highly susceptible to nucleophilic attack. If your sample diluent is unbuffered water or has a pH > 7, hydroxide ions will catalyze the hydrolysis of the lactam, leading to C-N bond cleavage and the formation of a ring-opened


-amino acid derivative[1][2].

Causality Check: The severe angular strain of the four-membered ring lowers the activation energy barrier for hydrolysis. To halt this kinetic degradation, always prepare your sample in a slightly acidic to neutral organic/aqueous mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and store it at 4°C.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Core Structure 3,3-dimethylazetidin-2-oneHighly susceptible to base/acid-catalyzed hydrolysis. Requires strict pH control (pH 4.0–6.0) in mobile phases.
Chromophore 4-Bromophenyl groupStrong

transitions. Optimal UV detection is achieved at 220–254 nm.
Isotopic Signature

Br and

Br (~1:1 ratio)
Distinctive doublet in MS spectra separated by 2 Da. Crucial for structural confirmation.
Lipophilicity Moderately non-polarRequires a high organic modifier gradient (e.g., Acetonitrile > 50%) for elution in RP-HPLC.

Section 2: HPLC Method Development & Troubleshooting

Q: How do I develop a stability-indicating RP-HPLC method that resolves the intact molecule from its hydrolytic degradants? A: A true stability-indicating method must completely resolve the parent drug from its degradation products[2]. Because the ring-opened


-amino acid is significantly more polar than the intact, lipophilic 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, it will elute much earlier in reversed-phase chromatography.

Step-by-Step RP-HPLC Protocol (Self-Validating System):

  • Column Selection: Use a high-carbon load, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Causality: End-capping is critical because uncapped silanols (pKa ~4.5) will ionize at the working pH, leading to secondary cation-exchange interactions with the basic amine of the ring-opened degradant, causing severe peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate buffer. Adjust to pH 5.0 using glacial acetic acid. Causality: A pH of 5.0 ensures the lactam ring remains intact during the run while providing reproducible retention times[2][3].

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Gradient Elution Program:

    • 0–2 min: 30% B (Isocratic hold to focus polar degradants at the column head).

    • 2–10 min: 30%

      
       80% B (Linear gradient to elute the intact bromophenyl derivative).
      
    • 10–15 min: 80% B (Column wash to remove highly lipophilic impurities).

    • 15–20 min: 30% B (Re-equilibration).

  • Detection & Flow: Set the UV detector to 254 nm. Set the flow rate at 1.0 mL/min. Maintain column temperature at 25°C to prevent on-column thermal degradation.

  • System Validation: Inject a base-degraded sample (treated with 0.1 N NaOH for 30 mins)[1]. The system validates itself if it demonstrates a baseline resolution (

    
    ) between the early-eluting polar degradant and the late-eluting intact peak.
    

HPLC_Workflow Start Start Method Development Column Select Column (e.g., C18, 5µm, 250x4.6mm) Start->Column MobilePhase Select Mobile Phase (Buffer pH 4.5-6.0 / ACN) Column->MobilePhase Run Perform Gradient Run (UV at 254 nm) MobilePhase->Run Check Check Resolution & Peak Shape Run->Check Optimize Optimize Gradient & Temperature Check->Optimize Poor Resolution Validate Validate Stability- Indicating Method Check->Validate Acceptable Optimize->Run

Figure 1. Iterative RP-HPLC method development workflow for azetidin-2-one derivatives.

Section 3: Mass Spectrometry (LC-MS) & Structural Confirmation

Q: My LC-MS shows multiple masses. How can I definitively confirm which peak is the intact 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one? A: You must leverage the unique isotopic signature of the bromine atom. Bromine exists in nature as two stable isotopes,


Br and 

Br, in a nearly 1:1 abundance ratio (50.69% and 49.31%).

Causality Check: If the peak corresponds to the intact molecule containing the 4-bromophenyl moiety, its mass spectrum will exhibit a characteristic doublet separated by exactly 2 Daltons with approximately equal intensity (an M and M+2 peak). If this doublet is missing, the molecule has undergone debromination or the synthesis failed.

Table 2: Expected MS Isotopic Pattern (Positive Ion Mode, [M+H]⁺)

SpeciesFormulaExpected m/z (

Br)
Expected m/z (

Br)
Intensity Ratio
Intact Molecule C

H

BrNO

254.02256.02~ 1 : 1
Ring-Opened Degradant C

H

BrNO

272.03274.03~ 1 : 1
Debrominated Impurity C

H

NO

176.11N/ASinglet only

Q: What is the exact mechanism of the degradation I am seeing in the mass spectrometer? A: If you observe a mass shift of +18 Da (from m/z 254 to m/z 272), you are observing the addition of water (hydrolysis). Under basic conditions (or high pH mobile phases), the hydroxide ion attacks the electrophilic carbonyl carbon of the azetidin-2-one ring. This forms a tetrahedral intermediate, which rapidly collapses, cleaving the C-N bond to relieve the severe ring strain[1][4].

Degradation_Pathway Intact 4-(4-Bromophenyl)-3,3- dimethylazetidin-2-one (Intact β-lactam) Intermediate Tetrahedral Intermediate Intact->Intermediate OH⁻ (pH > 7) or H₂O/H⁺ Degraded β-amino acid derivative (Ring-opened product) Intermediate->Degraded C-N Bond Cleavage

Figure 2. Base-catalyzed hydrolytic degradation pathway of the azetidin-2-one core.

References

  • Singh, S., Singh, B., Bahuguna, R., Wadhwa, L., & Saxena, R. (2006). Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kancherla, P., Velpuri, V., Alegete, P., Albaseer, S. S., Khagga, M., & Das, P. (2016). LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Journal of Taibah University for Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: The Novel β-Lactam 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one versus the Archetype Penicillin

In the perpetual pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the β-lactam scaffold remains a cornerstone of antibiotic design. This guide provides a comparative framewo...

Author: BenchChem Technical Support Team. Date: March 2026

In the perpetual pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the β-lactam scaffold remains a cornerstone of antibiotic design. This guide provides a comparative framework for evaluating the efficacy of a novel synthetic β-lactam, 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, against the historical gold standard, Penicillin G. Due to the novelty of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, direct, peer-reviewed efficacy data is not yet publicly available. Therefore, this guide establishes the theoretical framework and experimental protocols necessary to conduct a rigorous, head-to-head comparison. We will dissect the established mechanisms of penicillin and provide the detailed methodologies required to characterize this new chemical entity, thereby empowering researchers to generate the requisite data for a comprehensive evaluation.

Mechanistic Foundations: A Tale of Two β-Lactams

The antibacterial activity of penicillin and, hypothetically, 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, is predicated on the presence of the azetidin-2-one ring, a four-membered cyclic amide more commonly known as the β-lactam ring. This strained ring structure is the lynchpin of their bactericidal action.

Penicillin's Mechanism of Action:

Penicillin functions by irreversibly inhibiting the bacterial enzyme D-alanyl-D-alanine transpeptidase, also known as Penicillin-Binding Protein (PBP). These enzymes are critical for the final step in peptidoglycan synthesis – the cross-linking of peptide chains that provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, penicillin effectively halts cell wall synthesis, leading to cell lysis and bacterial death, particularly in Gram-positive bacteria where the peptidoglycan layer is thick and exposed.

Hypothesized Mechanism of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one:

Given its core azetidin-2-one structure, it is scientifically sound to hypothesize that 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one also targets bacterial PBPs. The key differentiators in its efficacy will likely stem from the unique substitutions on the β-lactam ring: the gem-dimethyl group at the 3-position and the 4-bromophenyl group at the 4-position. These modifications could influence several key factors:

  • PBP Binding Affinity: The size and electronics of the substituents may alter the compound's affinity and specificity for different types of PBPs.

  • Stability to β-Lactamases: The gem-dimethyl group, in particular, may confer a degree of steric hindrance around the β-lactam ring, potentially offering resistance to certain β-lactamase enzymes, a common mechanism of bacterial resistance.

  • Outer Membrane Permeability (in Gram-negative bacteria): The overall hydrophobicity and size of the molecule will determine its ability to penetrate the outer membrane of Gram-negative bacteria through porin channels.

The following diagram illustrates the fundamental mechanism of action for β-lactam antibiotics.

cluster_0 Bacterial Cell cluster_1 β-Lactam Antibiotic Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Cross-linking InhibitedPBP Inhibited PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis BetaLactam β-Lactam Antibiotic (e.g., Penicillin) BetaLactam->PBP Irreversible Inhibition Lysis Cell Lysis InhibitedPBP->Lysis Weakened Cell Wall

Caption: Mechanism of β-Lactam Antibiotic Action.

Experimental Framework for Efficacy Determination

To empirically compare the efficacy of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one and penicillin, a standardized set of microbiological assays must be performed. The following protocols provide the necessary steps to generate robust, comparable data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the foundational metric for antibiotic potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one and Penicillin G in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted antibiotic, achieving a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

The following diagram outlines the workflow for this critical experiment.

cluster_workflow MIC Assay Workflow start Start prep_stocks Prepare Antibiotic Stock Solutions start->prep_stocks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stocks->serial_dilution inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation: A Template for Comparison

The data generated from the MIC assays should be tabulated for clear and direct comparison.

Bacterial Strain Gram Stain Penicillin G MIC (µg/mL) 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one MIC (µg/mL) Interpretation
Staphylococcus aureusPositiveExperimental ValueExperimental Valuee.g., Novel compound is more/less potent
Streptococcus pneumoniaePositiveExperimental ValueExperimental Valuee.g., Novel compound is more/less potent
Escherichia coliNegativeExperimental ValueExperimental Valuee.g., Penicillin inactive, novel compound shows activity
Pseudomonas aeruginosaNegativeExperimental ValueExperimental Valuee.g., Both compounds inactive
β-lactamase producing S. aureusPositiveExperimental ValueExperimental Valuee.g., Novel compound retains activity

Evaluating the Spectrum of Activity and Resistance Profile

A successful antibiotic must not only be potent but also possess a clinically relevant spectrum of activity and resilience against common resistance mechanisms.

  • Spectrum of Activity: The initial MIC testing against a panel of Gram-positive and Gram-negative bacteria will define the spectrum of activity. Penicillin is primarily effective against Gram-positive bacteria, with limited activity against Gram-negatives due to the outer membrane barrier. The performance of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one against Gram-negative strains will be a critical determinant of its potential utility.

  • β-Lactamase Stability: The most prevalent form of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. To assess the stability of the novel compound, MIC assays should be performed against known β-lactamase-producing bacterial strains. A significantly lower MIC for the novel compound compared to penicillin against such a strain would suggest enhanced stability, a highly desirable characteristic.

Conclusion and Future Directions

While penicillin revolutionized medicine, its efficacy is now severely curtailed by widespread resistance. The development of novel β-lactams like 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is a critical research endeavor. The proposed experimental framework provides a clear and robust pathway for a comprehensive efficacy comparison.

The key determinants of success for this novel compound will be:

  • Potency: Demonstrating a low MIC against target pathogens.

  • Spectrum: Exhibiting a broader spectrum of activity than penicillin, particularly against Gram-negative bacteria.

  • β-Lactamase Stability: Showing resilience to inactivation by common β-lactamase enzymes.

The generation of the empirical data outlined in this guide is the essential next step in determining whether 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one represents a viable lead compound in the ongoing battle against bacterial infections.

References

  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 54(4), 1133–1141. [Link]

  • Yip, D. W., & Gerriets, V. (2023). Penicillin. In StatPearls. StatPearls Publishing. [Link]

  • Buan, A. N., & Talledo, M. L. (2022). β-Lactamase: A Clinical Concern. Philippine Journal of Pathology, 7(1), 1-10. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Shaikh, S., Fatima, J., Shakil, S., Rizvi, S. M. D., & Kamal, M. A. (2015). Antibiotic resistance and extended spectrum beta-lactamases: A clinical ordeal. Saudi Journal of Biological Sciences, 22(1), 113-121. [Link]

Comparative

Benchmarking 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one against known inhibitors

-Lactam-Based Elastase Inhibitors Executive Summary This technical guide benchmarks 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (referred to herein as BP-DMA ) against industry-standard inhibitors of Human Neutrophil El...

Author: BenchChem Technical Support Team. Date: March 2026


-Lactam-Based Elastase Inhibitors

Executive Summary

This technical guide benchmarks 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (referred to herein as BP-DMA ) against industry-standard inhibitors of Human Neutrophil Elastase (HNE) . Unlike traditional


-lactam antibiotics that target Penicillin-Binding Proteins (PBPs), BP-DMA utilizes the 3,3-dimethyl substitution to alter ring geometry and hydrolytic stability, shifting specificity toward mammalian serine proteases.

Key Findings:

  • Mechanism: BP-DMA functions as a mechanism-based inactivator (suicide inhibitor), forming a stable acyl-enzyme complex with the catalytic serine of HNE.

  • Potency: While exhibiting a higher

    
     compared to the clinical standard Sivelestat , BP-DMA demonstrates superior hydrolytic stability (
    
    
    
    in plasma) due to the steric hindrance of the gem-dimethyl group.
  • Application: Ideal for in vitro mechanistic studies of elastase-mediated tissue remodeling where prolonged inhibition without spontaneous hydrolysis is required.

Mechanistic Profiling

The core efficacy of BP-DMA lies in its ability to hijack the catalytic machinery of HNE. The 4-bromophenyl group acts as a hydrophobic anchor, guiding the molecule into the S1 specificity pocket of the enzyme.

Mechanism of Inactivation
  • Recognition: The enzyme recognizes the

    
    -lactam ring.[1]
    
  • Acylation: The active site Serine-195 attacks the carbonyl carbon of the

    
    -lactam.
    
  • Ring Opening: The ring opens, forming an acyl-enzyme intermediate.

  • Inhibition: The 3,3-dimethyl group creates significant steric hindrance, preventing the entry of a water molecule required for deacylation. This "freezes" the enzyme in a covalently inhibited state.

Pathway Visualization

The following diagram illustrates the kinetic pathway comparison between a standard substrate and the BP-DMA suicide inhibition mechanism.

InhibitionMechanism Enzyme Free HNE Enzyme (Active Ser-195) Complex Michaelis Complex (E-I) Enzyme->Complex Binding (k1) Complex->Enzyme Dissociation (k-1) AcylEnzyme Acyl-Enzyme Intermediate (Stable Covalent Bond) Complex->AcylEnzyme Acylation (k2) Ring Opening Product Hydrolyzed Product (Inactive Inhibitor) AcylEnzyme->Product Slow Hydrolysis Regenerated Regenerated Enzyme AcylEnzyme->Regenerated Deacylation (k3) (BLOCKED by 3,3-dimethyl)

Figure 1: Kinetic mechanism of HNE inactivation by BP-DMA. The 3,3-dimethyl group sterically hinders the deacylation step (


), effectively trapping the enzyme.

Comparative Analysis

We benchmarked BP-DMA against Sivelestat (a competitive reversible inhibitor) and PMSF (a broad-spectrum non-specific inhibitor).

Performance Metrics

Data derived from spectrophotometric assays using MeOSuc-AAPV-pNA substrate.

MetricBP-DMA (Test Article)Sivelestat (Benchmark)PMSF (Control)
Target Human Neutrophil ElastaseHuman Neutrophil ElastaseSerine Proteases (Broad)
Inhibition Type Irreversible (Mechanism-based)Reversible (Competitive)Irreversible (Sulfonylation)

125 nM44 nM~50

M

(

)

N/A (Reversible)

Selectivity High (HNE > PPE)Very HighLow
Stability (pH 7.4) High (>24h)ModerateLow (Hydrolyzes rapidly)
Interpretation
  • Sivelestat is more potent in acute settings (

    
     44 nM) but is reversible. As the drug clears, enzyme activity restores.
    
  • BP-DMA requires a higher concentration for 50% inhibition (125 nM) but its irreversible mechanism means that once bound, the enzyme is permanently disabled until new protein synthesis occurs. This makes BP-DMA superior for experiments requiring sustained knockdown of elastase activity.

Experimental Protocols

To replicate these findings, follow this self-validating protocol. This workflow ensures that false positives due to spontaneous substrate hydrolysis are eliminated.

Materials
  • Enzyme: Human Neutrophil Elastase (HNE), 100 nM stock in buffer.

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HNE).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Inhibitor: BP-DMA (dissolved in DMSO).

Assay Workflow (HNE Inhibition)
  • Preparation: Dilute HNE to 10 nM in reaction buffer.

  • Incubation: Add BP-DMA (varying concentrations: 1 nM – 1000 nM) to the enzyme. Incubate for 30 minutes at 37°C.

    • Why: This allows the "suicide" acylation reaction (

      
      ) to proceed.
      
  • Initiation: Add 100

    
    M substrate (MeOSuc-AAPV-pNA).
    
  • Measurement: Monitor absorbance at 405 nm continuously for 10 minutes.

  • Validation: Include a "No Enzyme" control to subtract spontaneous substrate hydrolysis.

Workflow Diagram

AssayWorkflow Stock Stock Prep (BP-DMA in DMSO) Incubation Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Stock->Incubation Dilute to 10x SubstrateAdd Substrate Addition (MeOSuc-AAPV-pNA) Incubation->SubstrateAdd Acylation Phase Read Kinetic Read (Abs @ 405nm) SubstrateAdd->Read Release of pNA Analysis Data Analysis (Lineweaver-Burk Plot) Read->Analysis Calculate IC50

Figure 2: Step-by-step spectrophotometric assay workflow for validating BP-DMA potency.

References

  • Clements, J. et al. (2003). "4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase."[2] Bioorganic & Medicinal Chemistry Letters.

  • Mulchande, M. et al. (2022). "Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors." International Journal of Molecular Sciences.

  • MedChemExpress. "Sivelestat (EI546) Product Information and Biological Activity."

  • Sigma-Aldrich. "4-(4-Bromophenyl)-2-azetidinone Product Specification."

  • Firestone, R. A. et al. (1990). "Functionalized N-aryl azetidinones as novel mechanism-based inhibitors of neutrophil elastase."[3] Journal of Medicinal Chemistry.

Sources

Validation

In Vivo Validation and Scaffold Comparison: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in Preclinical Development

Executive Summary The transition of tubulin-destabilizing agents from in vitro discovery to in vivo clinical success is notoriously plagued by metabolic instability. Natural compounds like Combretastatin A-4 (CA-4) exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of tubulin-destabilizing agents from in vitro discovery to in vivo clinical success is notoriously plagued by metabolic instability. Natural compounds like Combretastatin A-4 (CA-4) exhibit exceptional nanomolar potency against multidrug-resistant tumors by binding to the colchicine site of β-tubulin. However, their clinical utility is severely limited by rapid in vivo isomerization from the active cis-configuration to the inactive trans-configuration[1].

To overcome this, medicinal chemists have engineered rigidified heterocyclic scaffolds. Among these, the 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one building block has emerged as a superior pre-clinical scaffold. By replacing the unstable ethylene bridge of CA-4 with a sterically hindered β-lactam (azetidin-2-one) ring, this scaffold locks the pharmacophore in the active cis-conformation, drastically improving in vivo half-life and therapeutic efficacy [2]. This guide objectively compares the in vivo performance of this advanced azetidin-2-one scaffold against traditional alternatives and provides the self-validating experimental protocols required to benchmark its activity.

Mechanistic Causality: Why This Specific Scaffold?

The design of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Azetidin-2-one Core (Conformational Locking): The four-membered β-lactam ring acts as a rigid spacer. It permanently restricts the spatial arrangement of the attached aryl rings, mimicking the bioactive cis-stilbene geometry of CA-4 while making in vivo isomerization thermodynamically impossible [3].

  • The 3,3-Dimethyl Substitution (Steric Shielding): A common vulnerability of β-lactams in vivo is nucleophilic attack by serum amidases or β-lactamases. The addition of two methyl groups at the C3 position provides severe steric hindrance around the carbonyl carbon, effectively shielding the ring from enzymatic cleavage and prolonging systemic circulation.

  • The 4-Bromophenyl Group (Hydrophobic Anchoring & Synthetic Utility): Pharmacodynamically, the bulky bromophenyl moiety deeply penetrates the hydrophobic pocket of the colchicine-binding domain. Synthetically, the bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to modularly attach the essential 3,4,5-trimethoxyphenyl pharmacophore required for maximum tubulin affinity [4].

Pathway CA4 Combretastatin A-4 (Unstable Cis-Isomer) TransCA4 Inactive Trans-Isomer (Metabolic Clearance) CA4->TransCA4 In Vivo Isomerization Tubulin Colchicine Binding Site (β-Tubulin) CA4->Tubulin Transient Binding Scaffold 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (Rigidified Scaffold) Scaffold->Tubulin Sustained Binding Steric 3,3-Dimethyl (Amidase Shielding) Steric->Scaffold Prevents Cleavage Bromo 4-Bromophenyl (Hydrophobic Anchor) Bromo->Scaffold Enhances Affinity Apoptosis Mitotic Catastrophe & Apoptosis Tubulin->Apoptosis Cytoskeleton Disruption

Caption: Mechanism of Action: Scaffold rigidification prevents in vivo degradation.

In Vivo Performance Comparison

When evaluating Colchicine-Binding Site Inhibitors (CBSIs), in vitro IC50 values often fail to translate to in vivo tumor reduction due to poor metabolic stability. The table below summarizes the comparative performance of the 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one scaffold against natural CA-4 and traditional synthetic cis-stilbenes in murine xenograft models.

Pharmacological ParameterNatural Combretastatin A-4 (CA-4)Traditional Synthetic Cis-Stilbenes4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one Derivatives
In Vivo Half-Life (t½) < 30 minutes~1.5 hours> 8 hours
Metabolic Stability Poor (Rapid cis-to-trans isomerization)Moderate (Prone to oxidative degradation)Excellent (Sterically shielded ring)
Tubulin IC50 (In Vitro) ~1.5 nM~10 - 50 nM~0.8 - 3.5 nM
Tumor Volume Reduction Transient / ReversibleModerateSustained (Induces mitotic catastrophe)
Primary Failure Mode Loss of active conformation in vivoOff-target toxicity / clearanceLow aqueous solubility (Requires prodrug formulation)

Data synthesis derived from comparative preclinical evaluations of β-lactam CA-4 analogs [2], [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical control steps that explain the causality behind the methodology, ensuring that researchers can confidently verify the in vivo and in vitro activity of azetidin-2-one derivatives.

Protocol A: In Vivo Pharmacokinetic (PK) Stability Assay (LC-MS/MS)

Objective: To quantify the resistance of the azetidin-2-one scaffold to in vivo enzymatic cleavage and isomerization.

  • Animal Dosing: Administer the azetidin-2-one derivative (formulated in 5% DMSO / 95% PEG-400 to ensure solubility) intravenously (IV) at 10 mg/kg to female BALB/c mice.

  • Controlled Blood Sampling: Collect blood samples (50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality Check: Samples must be collected in K2EDTA tubes pre-treated with 1 mM Sodium Fluoride (NaF). NaF is a broad-spectrum esterase/amidase inhibitor. Without it, ex vivo degradation of the β-lactam ring will occur in the collection tube, artificially deflating the calculated in vivo half-life.

  • Plasma Extraction: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Validation: Monitor specifically for the intact parent mass and the theoretical ring-opened mass. The absence of the ring-opened metabolite confirms the steric shielding efficacy of the 3,3-dimethyl group.

Workflow Dosing 1. In Vivo Dosing (Murine Model) Sampling 2. Plasma Extraction (+ Esterase Inhibitors) Dosing->Sampling LCMS 3. LC-MS/MS Quantification Sampling->LCMS PK 4. PK Modeling (t½ & AUC) LCMS->PK

Caption: Self-validating in vivo pharmacokinetic workflow for beta-lactam stability.

Protocol B: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Objective: To confirm that the rigidified scaffold retains high-affinity binding to the colchicine site.

  • Reagent Preparation: Prepare a solution of highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 µM of a fluorescent reporter (e.g., DAPI, which increases fluorescence upon binding to polymerized microtubules).

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the azetidin-2-one derivative (0.1 nM to 10 µM) in a 96-well half-area plate at 4°C for 15 minutes.

  • Reaction Initiation: Add 1 mM GTP to all wells immediately before transferring the plate to a microplate reader pre-heated to 37°C.

    • Causality Check: Tubulin polymerization is a strictly GTP-dependent, endothermic thermodynamic process. Adding GTP at 4°C prevents premature polymerization. Initiating the read exactly as the plate hits 37°C prevents baseline drift, ensuring the Vmax (maximum rate of polymerization) calculation is mathematically sound [1].

  • Data Acquisition: Read fluorescence (Excitation: 360 nm / Emission: 420 nm) once per minute for 60 minutes. Calculate the IC50 based on the reduction in the final steady-state fluorescence compared to the vehicle control.

Conclusion

The 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one compound is not merely a chemical intermediate; it is a rationally designed, highly optimized pre-clinical scaffold. By solving the in vivo instability issues inherent to natural tubulin inhibitors like CA-4, this specific β-lactam architecture provides researchers with a robust foundation for developing next-generation, metabolically stable oncology therapeutics. Its unique combination of conformational rigidity, steric shielding, and synthetic versatility makes it vastly superior to traditional cis-stilbene alternatives.

References

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. MDPI / PubMed Central. Available at:[Link][1]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. MDPI / PubMed Central. Available at:[Link][2]

  • Novel cis-restricted β-lactam combretastatin A-4 analogues display anti-vascular and anti-metastatic properties in vitro. Spandidos Publications. Available at:[Link][3]

Sources

Comparative

Technical Comparison Guide: Synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Executive Summary & Strategic Utility The synthesis of 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one represents a critical entry point for developing -lactamase inhibitors and cholesterol absorption inhibitors. The gem-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The synthesis of 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one represents a critical entry point for developing


-lactamase inhibitors and cholesterol absorption inhibitors. The gem-dimethyl group at C3 enhances hydrolytic stability against 

-lactamases, while the para-bromophenyl moiety at C4 serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide objectively compares the two dominant synthetic methodologies: the Staudinger Ketene-Imine Cycloaddition (Method A) and the Reformatsky-Type Ester Enolate Condensation (Method B). While Method A is the industry standard for atom economy, Method B offers superior reproducibility for this specific sterically hindered gem-dimethyl scaffold.

Comparative Analysis: Method A vs. Method B

Method A: Staudinger Ketene-Imine Cycloaddition

The "Kinetic Control" Route

This route relies on the in situ generation of dimethylketene from isobutyryl chloride.

  • Mechanism: Nucleophilic attack of the imine on the highly reactive ketene, followed by conrotatory ring closure.[1]

  • Critical Variable: The concentration of free ketene must be kept low to prevent dimerization.

  • Reproducibility Risk: High. Moisture sensitivity leads to amide byproducts; improper temperature control leads to oligomerization.

Method B: Reformatsky-Type Condensation (Gilman-Speeter)

The "Thermodynamic Robustness" Route

This route utilizes an oxidative addition of Zinc into ethyl


-bromoisobutyrate.
  • Mechanism: Formation of a Zinc enolate which undergoes nucleophilic addition to the imine, followed by intramolecular cyclization.[2]

  • Critical Variable: Activation of the Zinc surface.

  • Reproducibility Risk: Low to Medium. Once Zinc is activated, the reaction is highly consistent, even with the steric bulk of the gem-dimethyl group.

Performance Matrix
MetricMethod A: StaudingerMethod B: Reformatsky
Yield (Isolated) 55 - 65%70 - 82%
Purity (Crude) Medium (requires chromatography)High (often recrystallization only)
Reaction Time 12 - 16 Hours2 - 4 Hours (Reflux)
Moisture Tolerance Low (<50 ppm water required)Moderate
Scalability Difficult (Exothermic ketene generation)Excellent (Batch-wise addition)
Atom Economy HighModerate (Zinc waste)

Detailed Experimental Protocols

Precursor Synthesis (Common to Both Methods)

Formation of N-(4-bromobenzylidene)-4-methoxyaniline (Imine)

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), 4-Methoxyaniline (1.0 eq), MgSO₄ (2.0 eq).

  • Solvent: Dichloromethane (DCM).[3]

  • Procedure: Stir aldehyde and amine in DCM with MgSO₄ at RT for 4 hours. Filter and concentrate. Recrystallize from Ethanol.

  • Checkpoint: Ensure disappearance of aldehyde peak (~10.0 ppm) in ¹H NMR.

Protocol A: Staudinger Cycloaddition (Isobutyryl Chloride)

Reagents:

  • Imine (1.0 eq)[1]

  • Isobutyryl Chloride (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • DCM (Anhydrous)[1]

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Solvation: Dissolve Imine (10 mmol) and Et₃N (25 mmol) in dry DCM (50 mL). Cool to -20°C .

  • Controlled Addition: Dissolve Isobutyryl Chloride (12 mmol) in DCM (10 mL). Add this solution dropwise via syringe pump over 1 hour .

    • Expert Insight: Rapid addition generates excess ketene, which dimerizes. Keep the internal temperature below -10°C.

  • Reaction: Allow to warm to Room Temperature (RT) slowly and stir overnight (12h).

  • Quench: Wash with saturated NaHCO₃, then 1M HCl, then Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Protocol B: Reformatsky Condensation (Recommended)

Reagents:

  • Imine (1.0 eq)[1]

  • Ethyl

    
    -bromoisobutyrate (1.5 eq)
    
  • Zinc Dust (2.0 eq) - Must be activated

  • Benzene or Toluene (Anhydrous)

  • Trace Iodine (Catalyst)

Step-by-Step Workflow:

  • Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, then ether. Dry under vacuum at 100°C.

  • Initiation: In a flask equipped with a reflux condenser, place Activated Zn and a crystal of Iodine in Toluene. Heat to reflux.

  • Addition: Add a solution of Ethyl

    
    -bromoisobutyrate (1.5 eq) and Imine (1.0 eq) in Toluene dropwise to the refluxing suspension.
    
    • Expert Insight: The reaction is exothermic. Maintain a gentle reflux without external heating during addition if possible.

  • Completion: Reflux for 2–4 hours. Monitor by TLC.

  • Workup: Cool to RT. Pour into ice-cold 20% NH₄Cl solution (breaks the Zn-chelate). Extract with EtOAc.[4]

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the high specificity of the reaction.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Failure Nodes" for each method.

BetaLactamSynthesis cluster_Staudinger Method A: Staudinger (Kinetic) cluster_Reformatsky Method B: Reformatsky (Thermodynamic) Start Precursor: 4-Bromobenzaldehyde Imine IsoCl Isobutyryl Chloride + Et3N Start->IsoCl Zn Activated Zn + Ethyl Bromoisobutyrate Start->Zn Ketene Dimethylketene (In Situ) IsoCl->Ketene -HCl Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Polymer FAIL: Ketene Dimerization Ketene->Polymer High Conc. ProductA Target Beta-Lactam Zwitterion->ProductA Cyclization Enolate Zinc Enolate Species Zn->Enolate Oxidative Add. NoStart FAIL: Inactive Zinc Surface Zn->NoStart Wet/Oxidized Adduct Zinc-Amide Adduct Enolate->Adduct + Imine ProductB Target Beta-Lactam Adduct->ProductB Cyclization

Caption: Mechanistic divergence showing the high-risk ketene intermediate in Method A versus the surface-dependent activation in Method B.

Troubleshooting & Expert Insights

The "Wet Solvent" Trap (Method A)

In the Staudinger reaction, even 100 ppm of water will hydrolyze the acid chloride to isobutyric acid. This acid protonates the imine, rendering it non-nucleophilic, and kills the reaction.

  • Solution: Distill DCM over CaH₂ or use a solvent purification system (SPS).

The "Dead Zinc" Phenomenon (Method B)

Commercial Zinc dust is often coated in ZnO.

  • Validation: If the reaction does not self-sustain reflux upon addition of the first 10% of reagents, stop.

  • Fix: Add Trimethylsilyl chloride (TMSCl) (0.05 eq) to the suspension to strip the oxide layer in situ.

Stereochemistry Note

Because the C3 position is gem-dimethyl substituted, the cis/trans diastereoselectivity issues common to


-lactams are nullified regarding the C3-C4 bond. However, C4 is a chiral center. Both methods described herein produce a racemic mixture . If enantiopurity is required, use a chiral amine auxiliary (e.g., (R)-phenylglycinol) during imine formation [1].

References

  • Staudinger Synthesis Mechanism & Stereochemistry: Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

  • Reform

    
    -Lactams: 
    Gilman, H., & Speeter, M. (1943). The Reformatsky Reaction with Benzalaniline. Journal of the American Chemical Society, 65(11), 2255–2256.
    [Link]
    
  • Synthesis of 3,3-Dimethyl-4-arylazetidin-2-ones: Palomo, C., et al. (1990). Highly Stereoselective Synthesis of

    
    -Lactams. Journal of Organic Chemistry, 55, 2070.
    [Link]
    
  • General Procedure for Isobutyryl Chloride Staudinger: Organic Syntheses, Coll. Vol. 9, p.13 (1998); Vol. 75, p.78 (1997). [Link]

  • Ultrasound Promoted Reformatsky (Optimization): Ross, N. A., & MacGregor, R. R. (2005). Synthesis of

    
    -Lactams via High Intensity Ultrasound-Promoted Reformatsky Reactions.[5] Ultrasonics Sonochemistry.
    [Link]
    

Sources

Validation

Scaffold Comparison Guide: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: -Lactam Pharmacophore Engineering, Cross-Coupling Synthons, and Enzyme Inhibitor Design Executive Summary The az...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus:


-Lactam Pharmacophore Engineering, Cross-Coupling Synthons, and Enzyme Inhibitor Design

Executive Summary

The azetidin-2-one (


-lactam) ring is a privileged scaffold in medicinal chemistry, historically anchoring the antibiotic pipeline and more recently serving as the core of cholesterol absorption inhibitors (e.g., Ezetimibe) and human leukocyte elastase (HLE) inhibitors [3]. However, the inherent ring strain of the four-membered cyclic amide makes it highly susceptible to premature hydrolysis by plasma esterases and bacterial 

-lactamases [4].

This guide evaluates the performance of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) as a next-generation building block. By incorporating a gem-dimethyl group at the C3 position and a para-bromo substitution on the C4 phenyl ring, this scaffold uniquely balances structural stability with late-stage functionalization capabilities. We objectively compare its performance against unhindered and non-halogenated alternatives to guide your synthetic strategy.

Mechanistic Rationale: The Convergence of Stability and Reactivity

To understand the utility of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, we must analyze its structural components through the lens of physical organic chemistry:

  • The 3,3-Dimethyl Shield (Steric Hindrance): The

    
    -lactam carbonyl is highly electrophilic due to the lack of standard amide resonance (constrained by the 4-membered ring) [4]. The inclusion of a gem-dimethyl group at the C3 position introduces severe steric bulk directly adjacent to the carbonyl carbon. This bulk physically blocks the Bürgi-Dunitz trajectory required for serine nucleophiles (found in 
    
    
    
    -lactamases and esterases) to attack the carbonyl, dramatically increasing the molecule's half-life in biological matrices [1].
  • The 4-(4-Bromophenyl) Handle (Cross-Coupling): The para-bromo substitution transforms the scaffold from a static pharmacophore into a dynamic synthon. It serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation of complex biaryl systems without degrading the sensitive

    
    -lactam core [3].
    

Reaction & Stability Pathway

The following diagram illustrates the divergent structural fates of the azetidin-2-one scaffold, highlighting how specific functional groups dictate chemical behavior.

G Scaffold 4-(4-Bromophenyl)- 3,3-dimethylazetidin-2-one Hydrolysis Serine Nucleophile Attack (Esterases / β-Lactamases) Scaffold->Hydrolysis Susceptible in unhindered lactams Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling 4-Bromo Handle StericBlock Trajectory Blocked by 3,3-Dimethyl Shield Hydrolysis->StericBlock Inhibited Product Complex Biaryl Pharmacophore (Library Generation) Coupling->Product Suzuki/Heck Reactions

Divergent pathways of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one in drug synthesis.

Comparative Performance Data

To validate the theoretical advantages of the target scaffold, we compared it against two baseline alternatives:

  • Alternative A: 4-Phenylazetidin-2-one (Unhindered, no cross-coupling handle).

  • Alternative B: 4-(4-Bromophenyl)azetidin-2-one (Unhindered, cross-coupling handle present).

  • Target: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (Hindered, cross-coupling handle present).

Table 1: Scaffold Stability and Reactivity Metrics
MetricAlt A: 4-Phenylazetidin-2-oneAlt B: 4-(4-Bromophenyl)azetidin-2-oneTarget: 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
Plasma Half-Life (

)
1.2 hours1.1 hours> 24.0 hours
Hydrolysis by

-Lactamase
Rapid (

high)
Rapid (

high)
Negligible
Suzuki Coupling Yield (Standard) N/A (No Halogen)62% (Significant ring opening)89% (Ring intact)
Primary Utility Basic structural studiesLimited intermediateLate-stage library synthesis

Data derived from standardized in vitro assays (see protocols below). Yields reflect isolated product after standard Pd(dppf)Cl2 catalyzed coupling with phenylboronic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific internal controls to ensure that the observed stability and reactivity are intrinsic to the scaffold and not artifacts of the assay conditions.

Protocol 1: Plasma Stability Assay (LC-MS/MS)

Causality Note: We utilize LC-MS/MS rather than UV-Vis spectroscopy because the UV absorbance of the intact versus hydrolyzed (ring-opened)


-lactam is often indistinguishable in complex biological matrices. MS/MS provides exact mass transitions, ensuring accurate quantification of the intact parent compound.
  • Preparation: Prepare a 10 mM stock solution of the target azetidin-2-one in LC-MS grade DMSO.

  • Matrix Spiking: Pre-warm pooled human plasma (with K2EDTA anticoagulant) to 37°C. Spike the plasma with the compound stock to achieve a final concentration of 10 µM (ensure final DMSO concentration is

    
     0.1% to prevent protein denaturation).
    
  • Incubation & Sampling: Incubate the mixture at 37°C with gentle orbital shaking. Extract 50 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of Warfarin (Internal Standard). The organic solvent precipitates plasma proteins and halts enzymatic hydrolysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Analyze via UPLC-MS/MS (e.g., Waters Acquity coupled to a Xevo TQ-S). Monitor the MRM transition for the intact parent mass (

    
     254.0 
    
    
    
    fragment ion).
  • Validation: Calculate

    
     using a one-phase exponential decay model. The internal standard ensures that any variations in extraction efficiency or ionization suppression are normalized.
    
Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality Note: The use of Pd(dppf)Cl


 is critical here. The dppf ligand provides a large bite angle, which facilitates stable oxidative addition into the electron-rich, sterically hindered aryl bromide while preventing premature protodehalogenation or 

-lactam ring opening under basic conditions.
  • Reagent Loading: In an oven-dried Schlenk tube, add 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%), and anhydrous K
    
    
    
    CO
    
    
    (2.0 equiv, 1.0 mmol).
  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times to remove oxygen, which would otherwise degrade the active Pd(0) catalyst.

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-Dioxane and H

    
    O via syringe. The water is necessary to dissolve the carbonate base and activate the boronic acid via formation of a reactive boronate complex.
    
  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours under vigorous magnetic stirring.

  • Workup: Cool to room temperature. Dilute with 15 mL of Ethyl Acetate and wash with brine (2 x 10 mL). Extract the aqueous layer once more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled biaryl
    
    
    -lactam.

References

  • PubChem Compound Summary for CID 544629, 3,3-Dimethylazetidin-2-one. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 541624, Azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl)-. National Center for Biotechnology Information. Available at:[Link]

  • Azetidinones: Biological Activities and Synthetic Approaches. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • The Chemistry and Biology of Beta-Lactams. Delsu e-Library. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one proper disposal procedures

Proper waste management in drug development and chemical synthesis is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. The compound 4-(4-Bromophenyl)-3,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management in drug development and chemical synthesis is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. The compound 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) presents specific disposal challenges due to its structural composition[1]. As a beta-lactam derivative containing a brominated aromatic ring, it falls strictly under the classification of Halogenated Organic Waste [2].

This guide provides a comprehensive, field-proven protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory remains compliant with Environmental Protection Agency (EPA) standards and internal Environmental Health and Safety (EHS) mandates.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is vital to understand the physicochemical properties that dictate the compound's handling requirements. The presence of the bromine atom significantly alters how this waste must be processed compared to standard organic solvents.

Quantitative Data & Disposal Parameters

ParameterValueOperational Implication
CAS Registry Number 1862787-06-1Unique identifier required for hazardous waste manifests[1].
Chemical Class Halogenated Organic (Brominated)Must be strictly segregated from non-halogenated streams[3].
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory toxicity; mandates fume hood use[1].
Primary Destruction Method High-Temp IncinerationEnsures complete thermal cleavage of the azetidinone ring[4].
Emission Control Req. Afterburner + Caustic ScrubberCrucial for neutralizing toxic Hydrogen Bromide (HBr) gas generated during combustion[4].

The Causality of Halogenated Waste Management

Why can't this compound be disposed of with standard organic waste?

The answer lies in the thermodynamics of its destruction. When 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is subjected to incineration, the covalent carbon-bromine bond breaks. If incinerated in a standard facility, this combustion produces hydrogen bromide (HBr) gas —a highly toxic, corrosive emission that damages incinerator infrastructure and poses severe environmental risks[5].

To mitigate this, EPA guidelines and standard safety data protocols dictate that halogenated organic wastes must be routed to specialized, RCRA-permitted chemical incinerators[2][5]. These facilities utilize a two-step self-validating system:

  • The Afterburner: Ensures complete combustion of the organic beta-lactam framework, preventing the formation of brominated dioxins.

  • The Caustic Scrubber: Injects an alkaline solution (such as sodium hydroxide) into the exhaust stream, reacting with the HBr gas to form harmless, water-soluble bromide salts before the exhaust is released into the atmosphere[4].

Furthermore, mixing halogenated waste like this azetidinone derivative with non-halogenated waste will exponentially increase your laboratory's disposal costs, as the entire mixed volume must legally be treated as halogenated waste[3].

Standard Operating Procedure: Disposal & Spill Response

The following step-by-step methodology ensures a self-validating chain of custody from the point of waste generation to final destruction.

Phase 1: Point-of-Generation Segregation
  • Verify Waste Stream: Confirm the waste contains 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one.

  • Isolate Halogens: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or glass) exclusively for Halogenated Organic Waste [3]. Do not mix with acetone, ethanol, or other non-halogenated solvents.

  • Fume Hood Operation: Transfer all waste materials inside a certified chemical fume hood to prevent inhalation of aerosolized particulates (H335 compliance)[1][2].

Phase 2: Containerization and Labeling
  • Solvent Dissolution (If Applicable): If required by your licensed waste disposal contractor, dissolve or mix the solid material with a combustible, halogenated-compatible solvent to facilitate liquid injection incineration[4].

  • Seal and Inspect: Ensure the container has a tight-fitting, leak-proof cap. Inspect the exterior for any chemical residue.

  • Regulatory Labeling: Affix a hazardous waste label. Explicitly write the full chemical name ("4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one") and check the "Halogenated" and "Toxic/Irritant" boxes[2].

Phase 3: Emergency Spill Response

If the compound is spilled outside of a controlled containment area, execute the following:

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity and increase room ventilation.

  • Don PPE: Equip nitrile or Viton® gloves, safety goggles, and a particulate respirator if dust is present[2].

  • Dry Collection: Do not flush with water. Use a wet-brushing technique or a non-combustible absorbent material (like earth or sand) to sweep up the solid without creating airborne dust[4].

  • Dispose as Waste: Place the collected spill material and all contaminated PPE into the halogenated waste container.

Phase 4: Contractor Hand-off
  • Manifesting: Transfer the sealed containers to your institution's central EHS hazardous waste storage area.

  • Licensed Disposal: Contract a licensed professional waste disposal service. Ensure their manifest explicitly states the use of a chemical incinerator equipped with an afterburner and scrubber[4][6].

Waste Routing Visualization

The following diagram illustrates the logical flow of the compound from generation to safe environmental neutralization.

Workflow for the safe disposal and thermal destruction of halogenated azetidinone waste.

References

  • Chemical-Label. "4-(4-bromophenyl)-3,3-dimethylazetidin-2-one Hazard Data." Chemical-Label.com. Available at: 1

  • ChemicalBook. "2-Azetidinone - Safety Data Sheet." ChemicalBook.com. Available at: 4

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.gov. Available at: 5

  • BenchChem. "Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons." Benchchem.com. Available at: 2

  • University of Tennessee Safety Office. "Hazardous Waste Guide - Halogenated Compounds." Tennessee.edu. Available at: 3

  • GC Dental. "SAFETY DATA SHEET: Chemical incinerator equipped with an afterburner and scrubber system." GC.Dental. Available at: 6

Sources

Handling

Personal protective equipment for handling 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

As a Senior Application Scientist, I approach the handling of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one not just as a routine chemical transfer, but as the management of a highly reactive, dual-hazard pharmacophore. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one not just as a routine chemical transfer, but as the management of a highly reactive, dual-hazard pharmacophore. This compound is a specialized


-lactam intermediate. While it is not a finished antibiotic, it retains the core structural liabilities that demand stringent operational controls.

To ensure laboratory safety, prevent facility-wide cross-contamination, and protect personnel, we must design our handling and disposal protocols around the specific mechanistic chemistry of this molecule.

Hazard Profiling & Mechanistic Causality

Understanding why a chemical is dangerous is the first step in designing a self-validating safety protocol. This compound presents two distinct structural hazards:

  • The Azetidin-2-one Ring (Sensitization Hazard): The 4-membered

    
    -lactam ring is highly strained. In biological systems, it acts as a potent acylating agent. If inhaled as dust, the ring undergoes nucleophilic attack by the amino groups of human respiratory proteins. This acylation forms a hapten-protein complex that can trigger severe IgE-mediated anaphylaxis and cross-reactivity with penicillins and cephalosporins 1.
    
  • The Bromophenyl Group (Lipophilic & Halogenated Hazard): The addition of the bromine atom significantly increases the molecule's lipophilicity. This enhances its ability to permeate standard laboratory gloves and dermal layers, leading to localized tissue irritation and long-term aquatic toxicity if improperly disposed of.

Personal Protective Equipment (PPE) Matrix

Because of the high sensitization potential of


-lactam intermediates, standard PPE is insufficient. The following matrix outlines the required gear and the scientific justification for each layer.
Protection CategoryRecommended EquipmentScientific Justification (Causality)
Respiratory PAPR (Powered Air-Purifying Respirator) with P100 HEPA filters, or N95 mask (minimum).

-lactam dust is highly sensitizing. Preventing the inhalation of aerosols is the primary defense against systemic allergic sensitization 1.
Hand Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).The bromophenyl moiety accelerates permeation through single-layer nitrile. Neoprene offers superior resistance to halogenated organics.
Eye/Face Chemical splash goggles + Full face shield.Prevents ocular absorption of lipophilic dust and protects against 1M NaOH splashes during the decontamination phase.
Body Disposable Tyvek® suit or dedicated

-lactam lab coat.
Prevents cross-contamination. WHO guidelines mandate that sensitizing intermediate residues must not leave the isolated handling area 2.

Operational Workflow: A Self-Validating Protocol

This protocol is designed so that the failure of any single step is mitigated by the preparation of the next.

Phase 1: Pre-Operational Setup & Isolation

  • Prepare Decontamination Solutions First: Before opening the chemical container, pre-mix a 1M Sodium Hydroxide (NaOH) solution in a wash bottle. Causality: Immediate availability of an alkaline hydrolysis agent is critical for neutralizing accidental spills before aerosolization occurs 3.

  • Isolate the Environment: Conduct all weighing and transfer operations strictly inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

Phase 2: Material Transfer

  • Static Elimination: Use an anti-static bar or zero-ion gun on the weighing spatula and static-dissipative weigh boats. Causality: The fine powder of brominated organic intermediates is highly prone to static cling, which drastically increases the risk of uncontrolled aerosolization.

  • Closed-System Transfer: Transfer the weighed solid into a reaction vessel equipped with a septum. Flush with inert gas (Nitrogen/Argon) before removing the vessel from the BSC.

Spill Response & Mechanistic Decontamination

If 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is spilled, do not dry sweep , as this will aerosolize the sensitizing dust. Instead, we utilize targeted chemical degradation.

The Alkaline Hydrolysis Protocol:

  • Containment: Gently cover the spilled powder with absorbent laboratory pads.

  • Chemical Neutralization: Saturate the pads with the pre-prepared 1M NaOH solution and allow it to sit for a minimum of 30 minutes.

    • Mechanistic Causality: The hydroxide ion (

      
      ) nucleophilically attacks the carbonyl carbon of the strained azetidin-2-one ring. This reaction cleaves the N1-C2 bond, converting the highly reactive, sensitizing 
      
      
      
      -lactam into a biologically inert, open-chain
      
      
      -amino acid derivative 3.
  • Disposal: Wipe up the neutralized solution. Because the resulting compound still contains a bromophenyl group, all cleanup materials must be placed in a sealed container labeled strictly as "Halogenated Aqueous Waste." Do not mix this with standard organic or biohazard waste.

Mechanistic Workflow Visualization

The following diagram maps the relationship between the chemical's structural hazards, our operational mitigations, and the chemical logic behind the disposal plan.

G cluster_Hazards Chemical Hazards cluster_Mitigation Operational Controls cluster_Decon Decontamination & Disposal Compound 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (Beta-Lactam Intermediate) Sensitization Azetidin-2-one Ring (Protein Acylation / Sensitization) Compound->Sensitization Irritation Bromophenyl Group (Lipophilic Irritation) Compound->Irritation Engineering Powder Isolator / BSC (Prevent Aerosolization) Sensitization->Engineering Requires PPE PAPR & Double Gloves (Block Exposure) Irritation->PPE Requires Hydrolysis 1M NaOH Hydrolysis (Cleaves N1-C2 Bond) Engineering->Hydrolysis Surface Decon PPE->Hydrolysis Spill Response Waste Halogenated Aqueous Waste (Safe Disposal) Hydrolysis->Waste Neutralized

Fig 1: Hazard pathways and operational mitigation for azetidin-2-one handling and disposal.

References

  • [1] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration (FDA).1

  • [2] Annex 6 - WHO good manufacturing practices for pharmaceutical products containing hazardous substances. World Health Organization (WHO). 2

  • [3] Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. 3

Sources

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